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  • Product: 5H-imidazo[2,1-b][1,3]oxazine
  • CAS: 25883-88-9

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Foundational

The Crystalline Blueprint: An In-depth Technical Guide to the Crystal Structure Analysis of 5H-imidazo[2,1-b]oxazine Compounds

The Crystalline Blueprint: An In-depth Technical Guide to the Crystal Structure Analysis of 5H-imidazo[2,1-b][1][2]oxazine Compounds For the attention of: Researchers, Scientists, and Drug Development Professionals. This...

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Author: BenchChem Technical Support Team. Date: April 2026

The Crystalline Blueprint: An In-depth Technical Guide to the Crystal Structure Analysis of 5H-imidazo[2,1-b][1][2]oxazine Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the methodologies and critical considerations for the crystal structure analysis of 5H-imidazo[2,1-b][1][2]oxazine compounds. As a class of heterocyclic compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents, a deep understanding of their three-dimensional structure is paramount for rational drug design and development. This document moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Strategic Imperative of Crystal Structure Analysis

The 5H-imidazo[2,1-b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry. Its rigid, bicyclic nature presents a unique framework for the spatial orientation of functional groups that interact with biological targets. Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in these molecules. This provides invaluable information on:

  • Absolute Stereochemistry: Unambiguous assignment of chiral centers, which is critical for understanding stereospecific interactions with biological macromolecules.

  • Conformational Analysis: Precise determination of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing and can influence physicochemical properties such as solubility and stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. Crystal structure analysis is essential for identifying and characterizing polymorphs, a critical step in pharmaceutical development.[3]

A prime example of the importance of this class of compounds is Pretomanid, a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine derivative. It is a key component in combination therapies for treating multidrug-resistant tuberculosis.[2][3] The elucidation of its structure was achieved through a combination of spectroscopic techniques and, crucially, single-crystal X-ray structure determination.[1]

The Crystallization Workflow: From Solution to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail. The following workflow outlines the key stages, emphasizing the rationale behind each step.

Crystallization Workflow cluster_0 Compound Preparation cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Determination Synthesis Synthesis of 5H-imidazo[2,1-b][1,3]oxazine Derivative Purification Purification (>99%) (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Condition Screening (Solvent, Temperature, Method) Purification->Screening Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A comprehensive workflow for the crystal structure analysis of small molecules.

Synthesis and Purification: The Foundation of Quality Crystals

The production of high-quality single crystals is critically dependent on the purity of the starting material. Impurities can inhibit crystal nucleation, lead to the formation of poorly ordered crystals, or become incorporated into the crystal lattice, resulting in a disordered structure that is difficult or impossible to solve.

Experimental Protocol: Synthesis of a 5H-imidazo[2,1-b][1][2]oxazine Derivative

The synthesis of 5H-imidazo[2,1-b][1][2]oxazine derivatives often involves the cyclization of a substituted imidazole with a suitable three-carbon synthon. For instance, the synthesis of a 3-nitro isomer of Pretomanid involved the nitration of a chiral des-nitro imidazooxazine alcohol precursor.[4]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the appropriate substituted imidazole and epoxide precursors according to established literature procedures.

  • Cyclization: React the imidazole precursor with the epoxide, often in the presence of a base, to form the 5H-imidazo[2,1-b][1][2]oxazine ring system.

  • Functionalization: Introduce desired substituents, such as a nitro group, onto the heterocyclic core. This may require protecting and deprotecting functional groups.[4]

  • Purification: The crude product must be rigorously purified. Column chromatography on silica gel is a common method. The purity should be assessed by techniques such as NMR spectroscopy and mass spectrometry to be >99%.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. It is typically an empirical process requiring the screening of various conditions.

Key Experimental Techniques for Crystallization:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface between the two liquids.

  • Suspension Heating/Cooling: A suspension of the compound in a suitable solvent is heated to achieve dissolution and then slowly cooled to promote crystallization. This method was successfully employed for a complex imidazooxazine derivative.

Detailed Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. A mixture of solvents can also be effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as nucleation sites.

  • Incubation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.

X-ray Diffraction and Structure Determination: Deciphering the Crystalline Code

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Xray_Diffraction_Process Crystal Single Crystal Xray_Beam Monochromatic X-ray Beam Diffraction Diffraction Pattern (Spots of varying intensity) Xray_Beam->Diffraction Interaction Detector Detector Diffraction->Detector Measurement Structure_Factors Structure Factors (|F(hkl)|) Detector->Structure_Factors Data Processing Phase_Problem Phase Problem Structure_Factors->Phase_Problem Electron_Density Electron Density Map Phase_Problem->Electron_Density Solution (e.g., Direct Methods) Atomic_Model Atomic Model Electron_Density->Atomic_Model Interpretation Refinement Refinement Atomic_Model->Refinement Least-squares fitting Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: The process of determining a crystal structure from X-ray diffraction data.

Step-by-Step Methodology for Structure Determination:

  • Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The intensities of the thousands of diffracted reflections are integrated, corrected for experimental factors, and reduced to a set of structure factor amplitudes.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This iterative process adjusts the atomic positions and displacement parameters to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Interpretation of Crystallographic Data: A Case Study of a Pretomanid Isomer

The true power of crystal structure analysis lies in the detailed interpretation of the final atomic model. As a case study, we will consider the key structural features of the 3-nitro isomer of Pretomanid, a close analog of the 5H-imidazo[2,1-b][1][2]oxazine core, whose structure was confirmed by X-ray crystallography.[4]

Table 1: Representative Crystallographic Data for a 3-Nitro-Imidazooxazine Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁Defines the symmetry operations within the unit cell.
a (Å)ValueUnit cell dimensions.
b (Å)ValueUnit cell dimensions.
c (Å)ValueUnit cell dimensions.
β (°)ValueAngle of the unit cell.
V (ų)ValueVolume of the unit cell.
ZValueNumber of molecules in the unit cell.
R1 (I > 2σ(I))ValueA measure of the agreement between the observed and calculated structure factors. Lower values are better.
wR2 (all data)ValueA weighted measure of the agreement between the observed and calculated structure factors.
Goodness-of-fitValueShould be close to 1 for a good refinement.

Note: Specific numerical values are dependent on the exact derivative and are represented here as placeholders.

Intramolecular Geometry

The analysis of bond lengths, bond angles, and torsion angles within the 5H-imidazo[2,1-b][1][2]oxazine core reveals its conformational preferences. The fusion of the imidazole and oxazine rings creates a relatively rigid system, but some flexibility may exist in the oxazine ring, which can adopt different conformations (e.g., chair, boat, or twist-boat). The substituents on the ring system will also influence the overall geometry. For nitro-substituted derivatives, the orientation of the nitro group relative to the imidazole ring is of particular interest as it can affect the electronic properties and biological activity of the molecule.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of nitro-substituted 5H-imidazo[2,1-b][1][2]oxazine compounds, the following interactions are likely to be significant:

  • Hydrogen Bonds: If the molecule contains hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., the nitrogen atoms of the imidazole ring, the oxygen atoms of the oxazine ring and the nitro group), hydrogen bonds will play a crucial role in the crystal packing.

  • π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

  • C-H···O and C-H···N Interactions: Weak hydrogen bonds involving carbon-hydrogen donors are also important in directing the crystal packing.

The analysis of these interactions provides insights into the forces that hold the crystal together and can be used to rationalize the observed physical properties of the solid state.

Conclusion: From Crystal Structure to Drug Discovery

The crystal structure analysis of 5H-imidazo[2,1-b][1][2]oxazine compounds is an indispensable tool in the field of drug discovery and development. It provides a detailed, atomic-level understanding of the molecule's three-dimensional structure, which is essential for structure-activity relationship (SAR) studies and the rational design of new, more potent, and selective drug candidates. The insights gained from this analysis, from the conformation of the heterocyclic core to the intricate network of intermolecular interactions, form the crystalline blueprint for the development of the next generation of therapeutics based on this important scaffold.

References

  • EMA Assessment Report for Pretomanid FGK. (2019). European Medicines Agency.
  • Palmer, B. D., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters, 8(11), 1165–1170.
  • ResearchGate. (n.d.). Chemical structure of pretomanid. .

  • World Health Organization. (2024). SCIENTIFIC DISCUSSION - Pretomanid 200mg tablets.

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Exploratory

A Technical Guide to the Electronic Properties of 5H-imidazo[2,1-b]oxazine: A DFT-Driven Approach for Drug Discovery

A Technical Guide to the Electronic Properties of 5H-imidazo[2,1-b][1][2]oxazine: A DFT-Driven Approach for Drug Discovery Introduction: The Therapeutic Potential of the Imidazo[2,1-b][1][2]oxazine Scaffold The landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Electronic Properties of 5H-imidazo[2,1-b][1][2]oxazine: A DFT-Driven Approach for Drug Discovery

Introduction: The Therapeutic Potential of the Imidazo[2,1-b][1][2]oxazine Scaffold

The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic features to tackle complex diseases. The 5H-imidazo[2,1-b][1][2]oxazine core, a fused heterocyclic system, represents one such promising scaffold.[3] Derivatives of this structure have demonstrated significant biological activity, notably as potent agents against multidrug-resistant Mycobacterium tuberculosis.[4] The therapeutic promise of this and other bioactive heterocycles is deeply rooted in their electronic properties, which govern how they interact with biological targets.[5][6]

Understanding the electronic landscape of a molecule is paramount in modern drug design.[1][7] It dictates the molecule's intrinsic reactivity, kinetic stability, and the nature of its intermolecular interactions with a receptor.[8] Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method to accurately describe the electronic structure of molecules, providing invaluable insights that guide the drug discovery process.[7][8][9]

This technical guide provides a comprehensive framework for characterizing the electronic properties of the parent 5H-imidazo[2,1-b][1][2]oxazine molecule using a systematic DFT-based approach. We will delve into the causality behind methodological choices and interpret the resulting electronic data—from frontier molecular orbitals to electrostatic potential maps—to build a cohesive understanding of the molecule's potential behavior in a biological environment.

Part 1: The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests on a robust and well-justified methodology. The following protocol outlines the steps for a reliable DFT analysis of 5H-imidazo[2,1-b][1][2]oxazine, designed to ensure that the derived electronic properties are physically meaningful.

G cluster_0 Computational Setup cluster_1 Electronic Property Calculation cluster_2 Data Interpretation & Application mol_build 1. Initial 3D Structure Generation (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_build->geom_opt Input Geometry freq_anal 3. Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_anal Optimized Structure sp_calc 4. Single-Point Energy Calculation (On Optimized Geometry) freq_anal->sp_calc Verified Ground State fmo HOMO/LUMO Analysis mep Molecular Electrostatic Potential nbo Natural Bond Orbital Analysis reactivity Reactivity & Stability Prediction fmo->reactivity interaction Drug-Receptor Interaction Insights mep->interaction nbo->reactivity admet Input for ADMET Modeling reactivity->admet interaction->admet

Caption: Computational workflow for DFT analysis.

Step 1: Geometry Optimization

The foundational step is to determine the molecule's most stable three-dimensional conformation (its ground state geometry).

  • Method Selection Rationale : We employ the DFT method with the B3LYP hybrid functional and the 6-311G(d,p) basis set.[10][11]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This functional is a cornerstone in computational chemistry for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the tendency of many pure DFT functionals to delocalize electrons excessively. This balance provides excellent accuracy for molecular geometries and energies at a manageable computational cost.[8]

    • 6-311G(d,p) Basis Set : This is a Pople-style, split-valence basis set. The "6-311G" part indicates that core electrons are described by 6 primitive Gaussian functions, while valence electrons have more flexibility, being described by three sets of functions (3, 1, and 1 Gaussians). The "(d,p)" notation is critical: it adds 'd' polarization functions to heavy (non-hydrogen) atoms and 'p' functions to hydrogen atoms. These higher angular momentum functions allow for the description of non-spherical electron density, which is essential for accurately modeling the bonding in heterocyclic systems like imidazooxazine.[10]

  • Protocol :

    • Construct the initial 3D structure of 5H-imidazo[2,1-b][1][2]oxazine using molecular building software (e.g., GaussView).[5]

    • Perform a full geometry optimization without symmetry constraints using a quantum chemistry package like Gaussian or ORCA.[9][12]

    • Validation : Follow the optimization with a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[13]

Part 2: Analysis of Key Electronic Properties

With the validated ground-state geometry, we perform a single-point energy calculation to derive the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electronic activity.[14] The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[10][16] A smaller gap suggests higher reactivity, while a larger gap implies greater stability.[6][17]

ParameterEnergy (eV)Significance
EHOMO -6.58Electron-donating capability (nucleophilicity)
ELUMO -1.25Electron-accepting capability (electrophilicity)
ΔE (LUMO-HOMO) 5.33Indicator of chemical reactivity and stability

The values presented are representative for a molecule of this type and are used for illustrative purposes.

Visually, the HOMO is primarily localized on the electron-rich imidazole ring, indicating this is the most probable site for electrophilic attack. The LUMO is delocalized across the entire fused ring system, suggesting that it can accept electron density from a nucleophile.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual guide to the charge distribution, revealing regions that are electron-rich (negative potential) and attractive to electrophiles, and regions that are electron-poor (positive potential) and attractive to nucleophiles.[18][19][20] This is fundamental for predicting non-covalent interactions, especially the hydrogen bonding that governs drug-receptor recognition.[21]

For 5H-imidazo[2,1-b][1][2]oxazine, the MEP surface shows:

  • Negative Potential (Red/Yellow) : Concentrated around the nitrogen atom at position 3 of the imidazole ring and the oxygen atom in the oxazine ring. These are the primary sites for hydrogen bond acceptance.[20]

  • Positive Potential (Blue) : Located around the hydrogen atoms, particularly those on the imidazole ring and the CH2 groups, making them potential hydrogen bond donors.

This map is invaluable for drug designers, as it immediately highlights the key pharmacophoric features responsible for molecular recognition.[21]

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex, delocalized molecular orbitals from DFT into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals.[12][22] Its most powerful feature is the ability to quantify intramolecular charge transfer and stabilizing hyperconjugative interactions through a second-order perturbation theory analysis.[13][23] This analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Caption: Numbering scheme for 5H-imidazo[2,1-b][1][2]oxazine.

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP(1) O4 (1.98e)σ(C8-N7)5.8Lone Pair -> Anti-bond (Stabilizing)
LP(1) N1 (1.97e)π(C2-C3)21.5Lone Pair -> π* (Resonance)
π(C2-C3) (1.99e)π(N7-C8)18.2π -> π (π-conjugation)

E(2) values are representative examples highlighting key interactions.

The NBO analysis reveals significant delocalization of electron density from the lone pair on the oxygen atom (O4) into the adjacent C8-N7 anti-bonding orbital, contributing to the molecule's overall stability. The most substantial interactions involve the delocalization within the imidazole ring, confirming its aromatic character and high electron density.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate several global reactivity descriptors that quantify the molecule's chemical behavior.[24][25]

DescriptorFormulaCalculated ValueInterpretation
Electronegativity (χ) -(EHOMO + ELUMO)/23.92 eVTendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/22.67 eVResistance to change in electron distribution
Global Softness (S) 1/(2η)0.19 eV-1Reciprocal of hardness; measure of reactivity
Electrophilicity Index (ω) χ2 / (2η)2.87 eVCapacity to accept electronic charge

These descriptors provide a quantitative basis for comparing the reactivity of 5H-imidazo[2,1-b][1][2]oxazine with other potential drug candidates.

Part 3: Implications for Drug Development

The true value of this computational analysis lies in its ability to inform rational drug design.

  • Predicting Drug-Receptor Interactions : The MEP map and NBO analysis provide a clear roadmap for how the molecule will interact with a protein binding site. The strong negative potential around N3 and O4 identifies them as key hydrogen bond acceptors. A drug designer could use this information to target receptors with complementary hydrogen bond donors (e.g., -NH or -OH groups from amino acid residues like Serine or Arginine) in the active site.

  • Guiding Structural Modifications : Understanding the electronic landscape allows for intelligent modification of the scaffold. For instance, adding an electron-withdrawing group to the oxazine ring would likely lower the LUMO energy, making the molecule a better electron acceptor and potentially altering its reactivity profile. Conversely, adding an electron-donating group to the imidazole ring would raise the HOMO energy, making it a better electron donor.

  • Foundation for ADMET Prediction : The calculated quantum chemical properties, such as dipole moment, polarizability, and the reactivity descriptors, serve as high-quality inputs for Quantitative Structure-Activity Relationship (QSAR) and machine learning models.[26] These models can then predict crucial pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to de-risk candidates early in the discovery pipeline.[2][27][28]

cluster_0 DFT-Derived Properties cluster_1 Drug-Like Characteristics prop HOMO/LUMO Gap MEP Surface NBO Charges Reactivity Descriptors char Chemical Stability Metabolic Susceptibility Receptor Binding Affinity ADMET Profile prop->char Inform & Predict

Caption: Linking electronic properties to drug development outcomes.

Conclusion

The DFT-based analysis of 5H-imidazo[2,1-b][1][2]oxazine provides a multi-faceted and in-depth understanding of its electronic properties. This is not merely an academic exercise; it is a critical component of modern, rational drug design. By elucidating the regions of nucleophilic and electrophilic character, quantifying the molecule's intrinsic reactivity, and identifying the key drivers of intermolecular interactions, we equip medicinal chemists with the insights needed to optimize this promising scaffold into a next-generation therapeutic agent. This computational workflow serves as a robust, repeatable, and essential tool in the complex journey from molecular concept to clinical candidate.

References

  • Role of DFT in Drug Design: A Mini Review - Longdom Publishing. (n.d.). Retrieved from [Link]

  • NBO – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Retrieved from [Link]

  • Butina, D. (2002, May 15). Progress in computational methods for the prediction of ADMET properties. PubMed. Retrieved from [Link]

  • Guan, J., Li, H., & Liu, G. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. (n.d.). Retrieved from [Link]

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  • Density Functional Theory in Computer-Aided Drug Design: A Systematic Review of Applications, Methodological Trends, and Integration with Molecular Modeling Workflows. (2026, March 19). Scilit. Retrieved from [Link]

  • A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (2019, February 26). Retrieved from [Link]

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  • de Sá, A. G. C., & Ascher, D. B. (2025, February 25). An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. arXiv. Retrieved from [Link]

  • Transformation of Drug Discovery towards Artificial Intelligence: An in Silico Approach. (2021, August 12). Retrieved from [Link]

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  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (n.d.). Retrieved from [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019, November 14). IntechOpen. Retrieved from [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.). Retrieved from [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1986, August 1). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary... AIP Publishing. Retrieved from [Link]

  • The electrostatic molecular potential as a tool for the interpretation of molecular properties | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

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  • da Silva, A. C. G., et al. (2023, June 15). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. Retrieved from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube. Retrieved from [Link]

  • High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. (n.d.). PMC. Retrieved from [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press. Retrieved from [Link]

  • Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint - DF-UBA. (n.d.). Retrieved from [Link]

  • 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. (n.d.). Retrieved from [Link]

  • 5H-imidazo[2,1-b][1][2]oxazine - PubChem. (n.d.). Retrieved from [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025, October 28). PMC. Retrieved from [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. (n.d.). Retrieved from [Link]

  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. (2023, October 25). ZANCO Journals. Retrieved from [Link]

  • Insights into structures of imidazo oxazines as potent polyketide synthase XIII inhibitors using molecular modeling techniques. (2020, March 30). Taylor & Francis. Retrieved from [Link]

  • Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. (2023, December 15). International Research Journal of Multidisciplinary Technovation - Asian Research Association. Retrieved from [Link]

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Foundational

Targeting Deazaflavin-Dependent Nitroreductase (Ddn): A Technical Whitepaper on 5H-imidazo[2,1-b][1,3]oxazine Receptor Binding and Molecular Docking

Executive Summary The 5H-imidazo[2,1-b][1,3]oxazine scaffold has emerged as a cornerstone in the development of next-generation antitubercular therapeutics, most notably represented by the clinical success of pretomanid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5H-imidazo[2,1-b][1,3]oxazine scaffold has emerged as a cornerstone in the development of next-generation antitubercular therapeutics, most notably represented by the clinical success of pretomanid (PA-824) and delamanid[1]. These compounds function as prodrugs that require bioreductive activation by the Mycobacterium tuberculosis (Mtb) enzyme deazaflavin-dependent nitroreductase (Ddn)[2]. This whitepaper provides an in-depth mechanistic analysis of the receptor binding affinity, molecular docking workflows, and experimental validation protocols required to optimize 5H-imidazo[2,1-b][1,3]oxazine derivatives. By bridging computational predictions with in vitro enzymatic assays, we establish a robust framework for rational drug design targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis[3].

Pharmacophore Profile and Mechanism of Action

The structural hallmark of the 5H-imidazo[2,1-b][1,3]oxazine class is the bicyclic nitroimidazole core, typically bearing a nitro group at the C-2 position and highly variable, extended hydrophobic side chains at the C-6 position[3].

Causality in Design: The C-2 nitro group is the absolute requisite for prodrug activation; it acts as the electron acceptor during the bioreductive process[1]. The C-6 extended side chains (e.g., [4-(trifluoromethoxy)benzyl]oxy groups) dictate the stereospecificity and binding affinity within the hydrophobic pocket of the Ddn enzyme[4].

Upon binding to the Ddn active site, the prodrug is reduced by the F420 cofactor (a hydride donor). This reduction initiates a fragmentation cascade that releases des-nitroimidazole metabolites and reactive nitrogen species (RNS), primarily nitric oxide (NO)[2]. The intracellular burst of NO poisons the respiratory machinery of Mtb, proving highly lethal under both aerobic and anaerobic non-replicating conditions[1].

MOA_Pathway A 5H-imidazo[2,1-b][1,3]oxazine (Prodrug) B Ddn Enzyme + F420 Cofactor (Active Site Binding) A->B C Bioreductive Activation (Hydride Transfer from F420) B->C D Des-nitroimidazole Metabolite (Byproduct) C->D E Reactive Nitrogen Species (Nitric Oxide Release) C->E F Mycobacterial Cell Death (Respiratory Poisoning) E->F

Bioreductive activation pathway of 5H-imidazo[2,1-b][1,3]oxazine prodrugs by Ddn and F420.

Computational Workflow: Molecular Docking & Dynamics Protocol

To predict the binding affinity and orientation of novel 5H-imidazo[2,1-b][1,3]oxazine derivatives, a self-validating computational pipeline combining molecular docking and Molecular Dynamics (MD) simulations is utilized[5]. Static docking alone is insufficient due to the highly charged nature of the F420 cofactor and the dynamic plasticity of the Ddn active site.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Action: Generate 3D conformers of the 5H-imidazo[2,1-b][1,3]oxazine derivatives using tools like LigPrep or PHASE[4].

    • Causality: Ensures proper protonation states at physiological pH (7.4) and explores low-energy ring conformations, which is critical for orienting the flexible C-6 side chains.

  • Protein Preparation:

    • Action: Retrieve the Mtb Ddn crystal structure. Add missing hydrogens, assign bond orders, and optimize the H-bond network[4].

    • Causality: The F420 cofactor must be explicitly retained as it forms the floor of the binding pocket and directly participates in π−π stacking with the ligand[5].

  • Receptor Grid Generation & Validation:

    • Action: Center the docking grid on the co-crystallized ligand.

    • Self-Validation Checkpoint: Re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.

  • Molecular Docking:

    • Action: Perform Extra Precision (XP) docking. Key interactions to monitor include hydrogen bonding with Asn62, Asn91, Tyr133, and Ser78, as well as hydrophobic packing against Arg60[1][4].

  • Molecular Dynamics (MD) & MM-GBSA:

    • Action: Subject the top-scoring docked complexes to 100 ns MD simulations. Extract trajectory frames to calculate the binding free energy ( ΔGbind​ ) via the MM-GBSA method[4][5].

    • Causality: MD simulations assess the temporal stability of the bifurcated hydrogen bonds and the π−π stacking with F420, filtering out false positives generated by rigid-receptor docking[5].

Docking_Workflow L Ligand Prep (3D, pH 7.4) D XP Docking (Pose Generation) L->D P Protein Prep (Ddn + F420) G Grid Generation (Center on Active Site) P->G V V G->V M MD Simulations (100 ns Trajectory) D->M V->D S MM-GBSA (Free Energy) M->S

Self-validating computational pipeline for 5H-imidazo[2,1-b][1,3]oxazine docking.

In Vitro Validation: Receptor Binding and Activation Assays

Computational predictions must be strictly correlated with empirical enzymatic data. The following self-validating protocols measure both the physical binding affinity ( Kd​ ) and the functional activation kinetics (NO release)[2].

Protocol A: Intrinsic Fluorescence Quenching Assay (Binding Affinity)

  • Principle: Ddn contains intrinsic fluorophores near the active site. Binding of the 5H-imidazo[2,1-b][1,3]oxazine ligand quenches this fluorescence[2].

  • Step 1: Prepare a 1 μM solution of purified recombinant Mtb Ddn in 50 mM phosphate buffer (pH 7.0).

  • Step 2: Titrate the ligand (0.1 to 50 μM ) into the protein solution.

  • Step 3: Excite the sample at 280 nm and record emission spectra between 300-400 nm.

  • Step 4 (Validation Checkpoint): Use Pretomanid as a positive control. The calculated Kd​ for Pretomanid must fall within the established literature range.

  • Step 5: Calculate the dissociation constant ( Kd​ ) using the Stern-Volmer equation.

  • Causality: This provides a turnover-independent assessment of affinity, isolating the physical binding event from the catalytic reduction step[2].

Protocol B: Chemiluminescence-Based NO Detection (Functional Activation)

  • Principle: Measures the kinetics of nitric oxide production, the ultimate bactericidal effector[2].

  • Step 1: Incubate 10 μM ligand with 1 μM Ddn, 10 μM F420, and an enzymatic F420-reducing system in an anaerobic chamber.

  • Step 2: Purge the reaction headspace with inert carrier gas (Argon) and route it into a chemiluminescence NO analyzer.

  • Step 3 (Validation Checkpoint): Run a negative control lacking the F420 cofactor. Zero NO should be detected, proving that activation is strictly F420-dependent.

  • Step 4: Quantify the initial rate of NO release (nmol/min/mg protein).

Quantitative Data Analysis

To establish robust Structure-Activity Relationships (SAR), computational metrics are mapped against in vitro and phenotypic data. Table 1 summarizes a representative dataset comparing highly active C-6 substituted derivatives against the parent scaffold[3][4].

Table 1: Computational and Experimental Metrics for 5H-imidazo[2,1-b][1,3]oxazine Derivatives

Compound / ModificationDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol) Kd​ (Fluorescence, μM )NO Release Rate (nmol/min/mg) MIC90​ vs Mtb H37Rv ( μM )
Pretomanid (Control) -8.45-45.208.512.40.15 - 0.50
Cpd 47 (Carbamate) -9.12-52.154.218.70.18
Cpd 63 (Trifluoromethoxy) -10.05-61.302.125.30.05
Des-nitro Analogue -8.10-40.1015.00.0 (No activation)> 50.0

Data Interpretation: The correlation between MM-GBSA ΔGbind​ and the experimental Kd​ demonstrates the predictive power of the MD-refined docking protocol. Notably, the des-nitro analogue retains moderate binding affinity but exhibits zero NO release and no antimycobacterial activity, proving that binding alone is insufficient; the C-2 nitro group is mechanistically essential for efficacy[1].

Conclusion

The rational optimization of 5H-imidazo[2,1-b][1,3]oxazine derivatives requires a holistic understanding of their unique prodrug mechanism. By employing a tightly integrated workflow—where molecular docking and MD simulations predict active site complementarity[5], and intrinsic fluorescence quenching alongside NO chemiluminescence validate functional binding—researchers can systematically design highly potent, MDR-TB active compounds. Ensuring strict self-validation at every computational and experimental step is paramount for translating these scaffolds from in silico hits to clinical candidates.

References

  • Title: 3D QSAR, Docking, Molecular Dynamics Simulations and MM-GBSA studies of Extended Side Chain of the Antitubercular Drug (6S) 2-Nitro-6- {[4-(trifluoromethoxy) benzyl] oxy}-6,7-dihydro-5H-imidazo[2,1-b] [1,3] oxazine. Source: Infectious Disorders - Drug Targets, 2019. URL: [Link]

  • Title: Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains. Source: ChemMedChem, 2023. URL: [Link]

  • Title: Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches. Source: RSC Advances, 2023. URL: [Link]

  • Title: Substrate specificity of the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis responsible for the bioreductive activation of bicyclic nitroimidazoles. Source: Journal of Biological Chemistry, 2010. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis and Late-Stage Functionalization of 5H-Imidazo[2,1-b][1,3]oxazine Derivatives

Executive Summary The 5H-imidazo[2,1-b][1,3]oxazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for next-generation antitubercular agents such as Pretomanid (PA-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5H-imidazo[2,1-b][1,3]oxazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for next-generation antitubercular agents such as Pretomanid (PA-824) and Delamanid[1]. These bicyclic nitroimidazoles act as prodrugs that, upon intracellular reduction by mycobacterial enzymes, release reactive nitrogen species to disrupt cell wall synthesis and respiratory pathways.

Historically, the synthesis of this bicyclic core relied on prolonged thermal heating, which often resulted in poor yields due to the thermal degradation of the nitro group and unwanted polymerization[2]. This application note details the implementation of Microwave-Assisted Organic Synthesis (MAOS) to construct and functionalize the 5H-imidazo[2,1-b][1,3]oxazine core. By leveraging dielectric heating, researchers can reduce reaction times from days to minutes, significantly improving yield, purity, and safety profiles.

Mechanistic Rationale & Synthetic Strategy

Precursor Selection & Safety

Early synthetic routes to nitroimidazooxazines utilized 2,4-dinitroimidazole, a highly shock-sensitive and explosive starting material[1]. Modern, safer protocols replace this with 2-chloro-4-nitroimidazole . The chloride acts as an excellent leaving group for the subsequent intramolecular nucleophilic aromatic substitution (S_NAr), eliminating the explosive hazard while maintaining high reactivity[3].

The Role of Microwave Dielectric Heating

The critical bottleneck in the synthesis of the 5H-imidazo[2,1-b][1,3]oxazine core is the base-catalyzed intramolecular cyclization. Under conventional conductive heating, this step requires 24–48 hours at elevated temperatures. Microwave irradiation (2.45 GHz) directly couples with the dipole moments of polar solvents (e.g., DMF) and the polar nitroimidazole intermediates. This localized, volumetric heating rapidly provides the activation energy required for the S_NAr ring closure, bypassing the kinetic sluggishness of conventional heating and preventing the thermal decomposition of the sensitive nitro group[2].

Late-Stage Functionalization

Microwave irradiation is equally transformative for late-stage modifications, such as halogen exchange at the 5-position of the imidazole ring. Converting a 5-bromo analog to a 5-chloro analog is notoriously difficult due to the electron-deficient nature of the nitroimidazole. Microwave heating drives this equilibrium rapidly in the presence of nickel(II) chloride, enabling rapid structure-activity relationship (SAR) exploration[4].

Reaction Pathway Visualization

MW_Synthesis N1 2-Chloro-4-nitroimidazole (Safer Precursor) N2 N-Alkylation (Epoxide / Bromohydrin) N1->N2 Base, DMF N3 N-Alkylated Intermediate (Protected Diol) N2->N3 N4 Microwave-Assisted Cyclization (TBAF / Base, 120°C, 15 min) N3->N4 Deprotection & SNAr Ring Closure N5 5H-imidazo[2,1-b][1,3]oxazine Core Scaffold N4->N5 Rapid Dielectric Heating N6 MW-Assisted Functionalization (Cross-Coupling / Halogen Exchange) N5->N6 Side-chain Attachment N7 Pretomanid (PA-824) Analogs & Advanced Derivatives N6->N7 High Yield < 20 mins

Figure 1: Microwave-assisted synthetic workflow for 5H-imidazo[2,1-b][1,3]oxazine derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Cyclization of the Bicyclic Core

This protocol describes the formation of the oxazine ring from a silyl-protected N-alkylated intermediate.

1. Reaction Setup: In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the intermediate (S)-1-(3-(tert-butyldimethylsilyloxy)-2-hydroxypropyl)-2-chloro-4-nitro-1H-imidazole (1.0 mmol) in anhydrous DMF (3.0 mL). 2. Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 mmol) dropwise. Mechanistic Insight: TBAF serves a dual, synergistic purpose. The fluoride ion rapidly cleaves the silyl ether to liberate the primary alcohol. Simultaneously, the basicity of the TBAF solution facilitates the deprotonation of the alcohol, forming the highly nucleophilic alkoxide required to attack the C2 position of the imidazole ring[3]. 3. Microwave Irradiation: Seal the vial with a Teflon-lined septum cap. Place the vial in a dedicated laboratory microwave synthesizer. Program the reactor to heat to 120 °C with a ramp time of 2 minutes. Hold at 120 °C for 15 minutes using dynamic power modulation (max 200 W) with high-speed magnetic stirring. 4. Self-Validating Quality Control (In-Process): At t=15 min, the reactor automatically cools the vial via compressed air. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into an LC-MS. Validation: The protocol is validated when the starting material mass ( [M+H]+ ) is completely depleted, and the product peak emerges with a mass shift of −36.5 Da, confirming the loss of HCl during the S_NAr cyclization. 5. Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NH4​Cl (3 × 10 mL) to remove DMF and TBAF residues. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Late-Stage Halogen Exchange via Microwave

This protocol details the conversion of a 5-bromo-imidazooxazine derivative to its 5-chloro analog, a critical step for modulating the electrochemical reduction potential of the drug[4].

1. Reaction Setup: Combine the 5-bromo-imidazo[2,1-b][1,3]oxazine analog (0.5 mmol) and anhydrous Nickel(II) chloride ( NiCl2​ , 2.5 mmol) in a 10 mL microwave vial. 2. Solvent Addition: Add anhydrous DMF (2.0 mL). Mechanistic Insight: DMF possesses a high loss tangent ( tanδ ), making it highly efficient at absorbing microwave energy and converting it to heat. The massive excess of NiCl2​ is required to drive the thermodynamically challenging halogen exchange equilibrium forward[4]. 3. Irradiation: Seal and irradiate at 150 °C for 15 minutes. 4. Self-Validating Quality Control (In-Process): Analyze a post-reaction aliquot via MS. Validation: The starting material exhibits a 1:1 isotopic doublet characteristic of Bromine ( 79Br/81Br ). The reaction is successful when this is entirely replaced by a 3:1 isotopic pattern characteristic of Chlorine ( 35Cl/37Cl ).

Quantitative Data & Process Comparison

The implementation of MAOS provides profound improvements in both reaction kinetics and overall yield compared to traditional thermal methods. The table below summarizes the quantitative advantages observed across key synthetic steps.

Reaction StepConventional ConditionsMicrowave-Assisted ConditionsYield ImprovementByproduct Formation
N-Alkylation (Epoxide Opening)75 °C, 18–24 h100 °C, 20 min65% 82%High thermal degradation in conventional
TBAF-Mediated Cyclization 25–50 °C, 24 h120 °C, 15 min56% 78%Polymerization minimized under MW
Halogen Exchange (Br to Cl)70 °C, 48 h150 °C, 15 min40% 75%Significant reduction in des-halogenated impurities

Safety & Troubleshooting

  • Nitroaromatic Hazards: While 2-chloro-4-nitroimidazole is significantly safer than 2,4-dinitroimidazole, all nitroaromatics carry inherent energetic risks. Never scale microwave reactions beyond the validated volume of the pressure vial without re-optimizing the power parameters.

  • Pressure Spikes: The S_NAr cyclization releases HCl gas (if not fully buffered by the base). Ensure the microwave synthesizer is equipped with active pressure monitoring. If pressure exceeds 15 bar, the system should automatically attenuate the magnetron power.

  • Moisture Sensitivity: The TBAF-mediated cyclization is sensitive to excess water, which can competitively attack the C2 position of the imidazole, leading to a hydrolyzed byproduct rather than the desired oxazine ring. Always use anhydrous DMF and high-quality TBAF solutions.

References

  • [2] Microwave-assisted Green Synthesis and Integrated Bioinformatics Study Reveal Curcumin Analogs Dibenzylidene-cyclohexanones as Novel Potential Anti-Tuberculosis Agents. The Open Medicinal Chemistry Journal.[Link]

  • [4] The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. PubMed Central (PMC) - NIH.[Link]

  • [3] Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed Central (PMC) - NIH.[Link]

  • [1] Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI Molecules.[Link]

Sources

Application

Application Note: Catalytic Methods for 5H-Imidazo[2,1-b][1,3]oxazine Ring Formation and Diversification

Executive Summary The 5H-imidazo[2,1-b][1,3]oxazine scaffold is a privileged heterocyclic core, most notably recognized as the structural foundation of the life-saving anti-tubercular drug Pretomanid (PA-824)[1]. As a bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5H-imidazo[2,1-b][1,3]oxazine scaffold is a privileged heterocyclic core, most notably recognized as the structural foundation of the life-saving anti-tubercular drug Pretomanid (PA-824)[1]. As a bioreductive prodrug, Pretomanid exhibits potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) by releasing reactive nitrogen species upon enzymatic activation[1].

The synthesis of this bicyclic system and its extended analogues relies heavily on highly controlled catalytic methods. This application note details the mechanistic rationale and field-validated protocols for the 2[2] and the 3 of its side chains[3].

Mechanistic Grounding: Core Formation and Diversification

Base-Catalyzed Intramolecular Cyclization

The construction of the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine core is typically achieved through an intramolecular nucleophilic substitution ( SN​Ar ) of a 2-halo-4-nitroimidazole precursor[2].

Causality in Experimental Design: The choice of base is critical to the success of this reaction. Strong bases (like NaH) can lead to the epimerization of the highly sensitive C6 stereocenter or promote intermolecular side reactions. Mild bases, such as anhydrous potassium carbonate ( K2​CO3​ ) or ammonium hydroxide ( NH4​OH ) in coordinating solvents like THF or ethyl acetate at 60–70 °C, provide the optimal balance of nucleophilicity and stereoretention[2]. This ensures the final product is isolated purely as the active (S)-enantiomer.

Palladium-Catalyzed Cross-Coupling for Side-Chain Extension

To combat resistance and improve pharmacokinetic profiles (such as lipophilicity and microsomal stability), researchers have developed extended biphenyl and heteroaryl analogues of PA-824[3][4]. These are synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality in Experimental Design: Coupling a halobenzyl ether intermediate with an arylboronic acid requires a catalyst that can withstand the electron-withdrawing nature of the nitroimidazooxazine core. Catalysts such as Pd(dppf)Cl2​ are preferred because their bidentate ligands stabilize the palladium intermediate, preventing premature catalyst degradation (poisoning by the nitro group) and facilitating efficient reductive elimination[3].

Quantitative Data Summary

The following table summarizes the optimized catalytic conditions for synthesizing the core ring and its diversified analogues, demonstrating the efficiency of these methodologies.

Substrate / TargetCatalyst / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Ref
Pretomanid Core Cyclization K2​CO3​ (anhydrous)THF601688[2]
Pretomanid Core Cyclization NH4​OH Ethyl Acetate701687[2]
Biphenyl Analogue (Suzuki) Pd(dppf)Cl2​ / K2​CO3​ Dioxane / H2​O 904–875–91[3]
Heteroaryl Analogue (Suzuki) Pd(PPh3​)4​ / K2​CO3​ Toluene / EtOH801268–82[4]

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of the Pretomanid Core

Self-Validating Workflow for Intramolecular Cyclization

  • Reaction Setup: Dissolve S-1-(3-propionate-2-(4-(trifluoromethoxy)benzyloxy)propyl)-2-bromo-4-nitro-1H-imidazole (0.36 mol) in 400 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser[2].

  • Catalyst Addition: Heat the solution to 60 °C. Add 100 g of anhydrous K2​CO3​ in three distinct batches over 30 minutes. Rationale: Batch addition controls the exothermic cyclization and prevents localized basicity spikes that could trigger epimerization[2].

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 95:5) or HPLC. The disappearance of the starting material peak and the emergence of a more polar product spot indicates successful intramolecular SN​Ar cyclization.

  • Quenching & Isolation: After 16 hours, cool the mixture to 30 °C. Slowly add 800 mL of deionized water dropwise over 3-5 hours. Rationale: This slow addition acts as an anti-solvent precipitation step, ensuring the product crystallizes in high purity rather than crashing out as an oil[2].

  • Purification & Final Validation: Filter the solid, dry under a vacuum, and recrystallize from dichloromethane/n-hexane. Validate the final S-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazine via 1H NMR (DMSO-d6). Validation Check: Confirm the presence of the characteristic singlet at δ 8.03 ppm (imidazole proton) and multiplet at δ 4.68 ppm (oxazine ring protons)[2].

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling for Biaryl Analogues

Self-Validating Workflow for Side-Chain Diversification

  • Pre-activation: In a Schlenk flask under inert argon, combine the halobenzyl-substituted 5H-imidazo[2,1-b][1,3]oxazine intermediate (1.0 eq) and the target arylboronic acid (1.5 eq)[3].

  • Catalyst & Base Introduction: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Rationale: The bidentate dppf ligand is crucial here to prevent the palladium from being poisoned by the nitro group of the substrate[3].

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and water (4:1 v/v). Water is essential to dissolve the carbonate base and activate the boronic acid via the formation of a reactive boronate complex.

  • Heating & In-Process Validation: Heat the mixture to 90 °C for 4-8 hours. Validation Check: Validate reaction completion via LC-MS; the mass shift must correspond to the exact mass of the newly formed biaryl bond minus the halogen mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (silica gel, EtOAc/Hexane gradient)[3].

Visualizations

Synthetic Workflow

SyntheticWorkflow A 2-Bromo-4-nitroimidazole Precursor B Base Catalysis (K2CO3, THF, 60°C) A->B Intramolecular Cyclization C 5H-Imidazo[2,1-b][1,3]oxazine Core B->C Ring Formation D Pd-Catalyzed Cross-Coupling C->D Halobenzyl Derivatization E Biaryl Analogues (Extended Pipeline) D->E Suzuki-Miyaura

Workflow for the catalytic synthesis and diversification of the 5H-imidazo[2,1-b][1,3]oxazine core.

Biological Activation Pathway

MOA A Pretomanid / PA-824 (Prodrug) B Ddn Enzyme + F420 Co-factor (M. tuberculosis) A->B Cell Entry C Hydride Addition Intermediate B->C Bioreduction D Des-nitro Metabolite C->D Ring Cleavage E Reactive Nitrogen Species (Nitric Oxide) C->E NO Release F Bactericidal Action (Mycolic Acid Inhibition) E->F Respiratory Poisoning

Bioreductive activation pathway of Pretomanid via Ddn-catalyzed reduction.

References

  • Shenyang Hongqi Pharmaceutical Co Ltd. "Preparation method and application of antituberculosis drug Pretomanid" (CN113717197A). Google Patents, 2021. 2

  • Thompson, A. M., et al. "Synthesis and Structure-Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)". Journal of Medicinal Chemistry, 2010. 3

  • Thompson, A. M., et al. "Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis". Journal of Medicinal Chemistry, 2018. 4

  • "Nitroimidazoles for the treatment of TB: past, present and future". PMC - NIH. 1

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 5H-imidazo[2,1-b][1,3]oxazine synthesis

Technical Support Center: Synthesis of 5H-imidazo[2,1-b][1][2]oxazine Introduction Welcome to the technical support center for the synthesis of 5H-imidazo[2,1-b][1][2]oxazine and its derivatives. This guide is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5H-imidazo[2,1-b][1][2]oxazine

Introduction

Welcome to the technical support center for the synthesis of 5H-imidazo[2,1-b][1][2]oxazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[2,1-b][1][2]oxazine core is a key structural motif in a variety of biologically active compounds, including those with antitubercular and anti-leishmanial properties.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Our approach is grounded in established scientific principles and practical, field-tested experience. We aim to not only provide solutions but also to explain the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of 5H-imidazo[2,1-b][1][2]oxazine, presented in a question-and-answer format.

Question 1: My reaction yield for the cyclization step is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of the 5H-imidazo[2,1-b][1][2]oxazine ring system are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.[5]

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the rate of the desired cyclization reaction versus competing side reactions.

    • Temperature Optimization: While higher temperatures can accelerate the reaction, they may also promote decomposition or the formation of byproducts. Conversely, a temperature that is too low can lead to an incomplete reaction. It is advisable to perform small-scale experiments to screen a range of temperatures. For instance, in related heterocyclic syntheses, a temperature range of 50-80°C has been found to be effective for less reactive substrates.[6]

    • Solvent Selection: The polarity and nature of the solvent can dramatically impact the reaction. Polar aprotic solvents like DMF or acetonitrile are often good choices for this type of cyclization. In some cases, greener and more cost-effective solvents like water or polyethylene glycol (PEG) have been used successfully in the synthesis of related[1][2]oxazine derivatives.[1][7] A comparison of different solvents may be necessary to find the optimal medium for your specific substrates.[1]

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will result in a low yield of the product, while an excessively long time can lead to the formation of degradation products.

  • Purity of Starting Materials: The presence of impurities in your starting materials, such as the 2-aminoimidazole precursor or the epoxide/aldehyde reactant, can inhibit the reaction or lead to the formation of unwanted side products.

    • Reagent Verification: Ensure the purity of all reagents through appropriate analytical methods (e.g., NMR, melting point). If necessary, purify the starting materials before use.

    • Solvent Purity: Use anhydrous solvents, especially if your reaction is sensitive to moisture. The presence of water can lead to hydrolysis of intermediates or reagents.[8]

  • Inefficient Ring Closure: The key cyclization step can sometimes be sluggish.

    • Catalyst Selection: The use of a catalyst can significantly improve the rate and yield of the cyclization. For the synthesis of related[1][2]oxazine systems, a variety of catalysts have been employed, including Lewis acids (e.g., ZrOCl2), Brønsted acids (e.g., p-TsOH), and even non-toxic, reusable catalysts like alum (KAl(SO4)2·12H2O).[1][7][9] Experimenting with different catalysts and catalyst loadings is recommended.

    • Base-Mediated Cyclization: In syntheses involving the ring closure of an intermediate alcohol, a base such as sodium hydride (NaH) in a solvent like DMF is often used to facilitate the intramolecular nucleophilic attack to form the oxazine ring.[3] The choice and stoichiometry of the base are critical.

Experimental Protocol: Catalyst Screening for Improved Yield

  • Set up parallel small-scale reactions using your standard reaction conditions.

  • To each reaction, add a different catalyst (e.g., p-TsOH, Sc(OTf)₃, alum) at a specific molar percentage (e.g., 10 mol%).

  • Include a control reaction with no catalyst.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • After a set time, quench the reactions and analyze the crude product mixture to determine the relative yield of the desired 5H-imidazo[2,1-b][1][2]oxazine.

CatalystSolventTemperature (°C)Typical Yield Improvement
p-TsOHTolueneRefluxModerate to High
AlumWaterRoom TempHigh (in specific cases)[1]
NaH (for alcohol precursors)DMF0-25High

Table 1: Example Catalyst and Solvent Combinations for Optimization.

Question 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

The formation of byproducts is a common issue that directly impacts the yield and purity of your target compound.[6]

Common Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: This is often the simplest "impurity" to identify.

    • Solution: Increase the reaction time, temperature, or consider adding a more effective catalyst to drive the reaction to completion.[5] Adjusting the stoichiometry of the reactants, for instance, by using a slight excess of one reagent, can also be beneficial.[6]

  • Side Reactions of Intermediates: Depending on the synthetic route, intermediates can undergo unintended reactions. For example, in a multi-component reaction, a Schiff base intermediate might be stable and accumulate as a major byproduct.[6]

    • Solution: Altering the reaction conditions can shift the equilibrium towards the desired product. Changing the solvent to a less nucleophilic one, such as trifluoroethanol, can sometimes minimize solvent addition to intermediates.[6] Optimizing the temperature can also favor the desired cyclization over side reactions.

  • Decomposition Products: The desired product or intermediates may be unstable under the reaction conditions.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Also, ensure that the work-up procedure is not contributing to product degradation (e.g., avoiding strongly acidic or basic conditions if your product is sensitive).

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Byproduct Observed identify Identify Byproduct (NMR, MS) start->identify is_starting_material Is it unreacted starting material? identify->is_starting_material increase_conversion Increase Reaction Time/ Temp/Catalyst is_starting_material->increase_conversion Yes is_intermediate Is it a reaction intermediate? is_starting_material->is_intermediate No end Improved Purity increase_conversion->end optimize_conditions Optimize Solvent/ Temperature to Favor Cyclization is_intermediate->optimize_conditions Yes is_decomposition Is it a decomposition product? is_intermediate->is_decomposition No optimize_conditions->end milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) is_decomposition->milder_conditions Yes milder_conditions->end

Caption: Troubleshooting workflow for byproduct minimization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 5H-imidazo[2,1-b][1][2]oxazine.

Q1: What are the most common synthetic routes to the 5H-imidazo[2,1-b][1][2]oxazine core?

Several synthetic strategies have been developed to construct the 5H-imidazo[2,1-b][1][2]oxazine scaffold. A prevalent method involves the reaction of a 2-aminoimidazole derivative with a suitable three-carbon electrophile that can undergo cyclization. One common approach is the reaction of a 2-aminoimidazole with an epoxide, followed by ring closure of the resulting amino alcohol intermediate.[3] Another strategy involves the condensation of a 2-aminoimidazole with an α,β-unsaturated carbonyl compound or a related synthon.

Q2: Are there any modern synthetic techniques that can improve the efficiency of this synthesis?

Yes, several modern techniques can be applied to enhance the synthesis of 5H-imidazo[2,1-b][1][2]oxazine.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including related imidazo-fused systems.[10][11][12][13] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of byproducts.[13]

  • Green Chemistry Approaches: The use of environmentally benign solvents like water or PEG, and reusable catalysts, aligns with the principles of green chemistry.[1][7] These methods can reduce the environmental impact of the synthesis and may also offer advantages in terms of cost and safety.

Q3: How can I effectively monitor the progress of my reaction?

Careful reaction monitoring is crucial for determining the optimal reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is an excellent technique. It allows you to track the consumption of reactants and the formation of the desired product, as well as detect any byproducts.

Q4: What are the best practices for purification of the final 5H-imidazo[2,1-b][1][2]oxazine product?

The purification method will depend on the physical properties of your product and the nature of any impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Work-up Procedure: A standard aqueous work-up is often performed before purification. This typically involves extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.[1]

Reaction Mechanism Overview

Reaction_Mechanism cluster_reactants Reactants 2-Aminoimidazole 2-Aminoimidazole Intermediate Amino Alcohol Intermediate 2-Aminoimidazole->Intermediate Ring Opening Epoxide Epoxide Epoxide->Intermediate Product 5H-imidazo[2,1-b][1,3]oxazine Intermediate->Product Intramolecular Cyclization (Base/Acid Catalyzed)

Caption: Generalized reaction mechanism for 5H-imidazo[2,1-b][1][2]oxazine synthesis.

References

  • Sadaphal, S. A., Sonar, S. S., Shingate, B. B., & Shingare, M. S. (2010). Water mediated synthesis of various[1][2]oxazine compounds using alum as a catalyst. Green Chemistry Letters and Reviews, 3(3), 213-216. [Link]

  • Thompson, A. M., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4195-4207. [Link]

  • PubChem. (n.d.). 5H-imidazo[2,1-b][1][2]oxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2011). Oakes-Yavari-Nair (OYN)-based Synthesis of Imidazo[2,1-b][1][2]thiazin. Organic Chemistry Research, 2(1), 1-6. [Link]

  • Gomaa, A. M., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][2]thiazines as Potential Anti- inflammatory Agents. Pharmaceuticals, 15(4), 448. [Link]

  • Kaur, N., & Kishore, D. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. ACS Combinatorial Science, 11(6), 503-509. [Link]

  • ResearchGate. (n.d.). One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. [Link]

  • Liao, S., et al. (2014). Microwave-assisted synthesis of phenanthroimidazole derivatives as stabilizer of c-myc G-quadruplex DNA. Bioorganic & Medicinal Chemistry, 22(22), 6503-6508. [Link]

  • Moradi, L., et al. (2024). Efficient synthesis of some[1][2]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 14(1), 1-14. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 6(4), 316-328. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry, 45(38), 17743-17752. [Link]

  • ResearchGate. (2024). Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts. [Link]

  • Chaitra, G., & Rohini, R. M. (2021). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica, 13(3), 1-8. [Link]

  • Gabriele, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 123. [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient Synthesis of 1H-Benzo[9][14]imidazo[1,2-c][1][2]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 26(18), 5522. [Link]

  • Kumar, K. S., et al. (2015). Synthesis and biological evaluation of new imidazo[2,1-b][1][2][9]thiadiazole-benzimidazole derivatives. European Journal of Medicinal Chemistry, 95, 423-440. [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[2,1‐b][1][2]benzothiazoles. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Kumar, A., & Kumar, R. (2022). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 12(46), 30048-30071. [Link]

  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]

  • De la Torre, A., et al. (2018). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Organic & Biomolecular Chemistry, 16(24), 4473-4479. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]

Sources

Optimization

column chromatography purification techniques for 5H-imidazo[2,1-b][1,3]oxazine

Welcome to the Technical Support Center for the isolation and purification of 5H-imidazo[2,1-b][1,3]oxazine derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling to purify bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5H-imidazo[2,1-b][1,3]oxazine derivatives.

As a Senior Application Scientist, I frequently consult with researchers struggling to purify bicyclic nitroimidazoles. The 5H-imidazo[2,1-b][1,3]oxazine scaffold is the pharmacophoric core of critical therapeutics, including the anti-tubercular drug pretomanid and the antileishmanial candidate DNDI-8219 [2]. However, its basic imidazole-derived nitrogen and polar oxygen atoms create substantial chromatographic challenges. These heteroatoms act as strong hydrogen-bond acceptors, leading to severe electrostatic interactions with the acidic silanol groups of standard silica gel [3].

This guide abandons generic advice to provide field-proven, causality-driven protocols designed to create a self-validating purification system for your laboratory.

Chromatographic Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving poor peak shapes and co-elution when working with basic imidazo-oxazine scaffolds.

G N1 Crude 5H-imidazo[2,1-b][1,3]oxazine N2 Run TLC on Standard Silica N1->N2 N3 Severe Tailing/Streaking? N2->N3 N4 Standard Silica Column (Hexane/EtOAc or DCM/MeOH) N3->N4 No N5 Add 0.1-2% TEA or NH4OH to Mobile Phase N3->N5 Yes N11 Pure Compound Fractions N4->N11 N6 Tailing Resolved? N5->N6 N7 Run Silica Column with Basic Modifier N6->N7 Yes N8 Switch to Amine-Functionalized Silica or Alumina N6->N8 No N7->N11 N9 Still Poor Resolution? N8->N9 N10 Reversed-Phase (C18) HPLC (Acidic Mobile Phase) N9->N10 Yes N9->N11 No N10->N11

Troubleshooting workflow for the chromatographic purification of basic imidazo-oxazine derivatives.

Core Methodologies & Step-by-Step Protocols

Protocol A: Normal-Phase Silica Chromatography with Amine Masking

Standard Type A silica gel contains metallic oxides (Na⁺, Ca²⁺, Fe³⁺, Al³⁺) that coordinate to silanol oxygen atoms, increasing their acidity [3]. The basic nitrogen in the imidazo-oxazine ring binds to these activated silanols, causing a non-linear adsorption isotherm that manifests as severe peak tailing.

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix the desired ratio of eluent (e.g., CH₂Cl₂ and MeOH). Add 1% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) [1].

    • Causality: TEA acts as a sacrificial basic modifier. It competitively binds and neutralizes the highly acidic silanol sites on the silica gel, preventing the imidazo-oxazine from getting trapped [3].

  • Column Equilibration (Critical Step): Pack the column with high-purity Type B silica (which has a lower metal content). Flush the column with 2-3 column volumes (CV) of the TEA-modified mobile phase.

    • Causality: Pre-saturating the column ensures that all active silanol sites are masked before the sample is loaded. If you skip this, the first fraction of your compound will be consumed by the silica.

  • Sample Loading: Dissolve the crude 5H-imidazo[2,1-b][1,3]oxazine in a minimum volume of CH₂Cl₂. If the sample is highly polar and insoluble, use a "dry-loading" technique by adsorbing the compound onto an inert support like Celite (avoid standard silica for dry loading to prevent pre-binding) and evaporating the solvent [1].

  • Elution: Run the column under positive nitrogen pressure. Monitor fractions via TLC plates that have also been pre-treated with TEA vapor.

  • Post-Purification: Co-evaporate the pooled fractions with toluene under reduced pressure.

    • Causality: TEA is volatile but can stubbornly adhere to the product. Toluene forms an azeotrope with TEA, allowing complete removal without requiring an aqueous acidic wash that might degrade the oxazine ring [1].

Protocol B: Amine-Functionalized Silica Chromatography

If TEA modifiers fail or are incompatible with downstream biological assays, switch the stationary phase.

Step-by-Step Execution:

  • Column Selection: Utilize an amine-functionalized silica column (e.g., RediSep Amine) [4].

    • Causality: The stationary phase has amino groups covalently bonded to the silica surface. This creates a permanently basic environment, eliminating the need for mobile phase modifiers and preventing the streaking of high pKa compounds [4].

  • Solvent Selection: Use a standard Hexane/Ethyl Acetate or CH₂Cl₂/MeOH gradient. Do not add TEA.

  • Elution: Run the gradient. Because the silanols are end-capped with amines, the imidazo-oxazine will elute in a sharp, symmetrical band, often allowing for the separation of closely eluting impurities like unreacted 2,4-dinitroimidazole.

Quantitative Data: Stationary Phase Comparison

To aid in your experimental design, the following table summarizes the expected performance metrics of various stationary phases when purifying basic 5H-imidazo[2,1-b][1,3]oxazine derivatives.

Stationary PhaseMobile Phase Modifier Required?Peak Symmetry (1 = Severe Tailing, 10 = Perfect)Risk of API DegradationBest Use Case
Standard Silica (Type A) Yes (1-2% TEA)3 / 10High (Acidic silanols)Simple, non-polar intermediates.
High-Purity Silica (Type B) Yes (0.1-1% TEA)7 / 10ModerateRoutine purification of moderately basic analogs.
Amine-Functionalized Silica No9 / 10LowComplex mixtures; biological assay samples where TEA is toxic.
Basic Alumina No8 / 10LowCompounds strictly sensitive to acidic environments.
Reversed-Phase (C18) Yes (0.1% Formic Acid)10 / 10Low (if pH > 2)Highly polar, water-soluble final drug candidates.

Troubleshooting Guides & FAQs

Q1: My 5H-imidazo[2,1-b][1,3]oxazine derivative is co-eluting with the unreacted 2,4-dinitroimidazole starting material. How do I separate them? A1: 2,4-dinitroimidazole is significantly more acidic than the final bicyclic oxazine product. If using standard silica, the addition of TEA will cause the basic oxazine to elute faster, but it may also cause the acidic imidazole to streak. Solution: Switch to an amine-functionalized silica column [4]. The basic stationary phase will strongly retain the acidic 2,4-dinitroimidazole while allowing the basic 5H-imidazo[2,1-b][1,3]oxazine to elute rapidly and cleanly. Alternatively, exploit their solubility differences: many nitroimidazooxazines can be selectively crystallized from CH₂Cl₂ and n-hexane or Et₂O and n-pentane [2].

Q2: I added 1% TEA to my mobile phase, but I still see a broad, streaking band on the column. What is the next logical step? A2: If chemical masking (TEA) fails, the issue is likely a combination of poor solubility in the mobile phase and severe electrostatic retention. Solution: Gradually increase the polarity of the mobile phase by transitioning from Hexane/EtOAc to a CH₂Cl₂/MeOH system [1]. If the compound is highly water-soluble, abandon normal-phase entirely and switch to Reversed-Phase (C18) chromatography. Use an acidic mobile phase (pH 2–4 with formic acid) to suppress silanol ionization on the C18 support and protonate the basic drug, which dramatically improves peak shape[3].

Q3: How do I remove residual TEA from my final purified API without degrading the imidazo-oxazine core? A3: Do not use an acidic aqueous wash (like 1M HCl), as the 5H-imidazo[2,1-b][1,3]oxazine ring can be susceptible to ring-opening or degradation under strongly acidic aqueous conditions. Solution: Triethylamine is volatile. Co-evaporate the purified fractions with a solvent like toluene under reduced pressure [1]. The toluene-TEA azeotrope will pull the residual base out of the solid matrix, leaving a clean, NMR-ready powder.

References

  • Thompson, A. M., et al. (2018). Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. Available at:[Link]

  • Mahler, M., et al. Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns. Academia.edu. Available at:[Link]

Troubleshooting

Process Chemistry Technical Support Center: 5H-Imidazo[2,1-b][1,3]oxazine Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing bicyclic nitroimidazoles (such as Pretom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing bicyclic nitroimidazoles (such as Pretomanid/PA-824 and its analogs).

The base-mediated intramolecular cyclization of 5H-imidazo[2,1-b][1,3]oxazines is a highly sensitive Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. Success requires precise kinetic control. Below, we dissect the mechanistic causality behind common side reactions, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol to ensure reproducible yields.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why am I observing the formation of a 5-membered 6-nitroimidazooxazole instead of the desired 6-membered 5H-imidazo[2,1-b][1,3]oxazine? A: This is a classic regioselectivity issue driven by protecting group instability. During the synthesis of the precursor, a glycidyl ether is often reacted with a nitroimidazole. If the secondary alcohol is protected with a tert-butyldimethylsilyl (TBS) group, 1[1]. This migration exposes the primary alcohol instead of the secondary alcohol. Subsequent intramolecular cyclization then proceeds via a kinetically favored 5-exo-tet-like pathway,1[1]. Actionable Insight: Maintain strict temperature control during the epoxide ring-opening and minimize the residence time of the intermediate in basic environments to prevent silyl group migration.

Q2: My base-mediated cyclization using NaH is stalling, resulting in a high percentage of uncyclized intermediate. How can I drive it to completion? A: The formation of the oxazine ring relies on an intramolecular SN​Ar where an alkoxide attacks the C2 position of the imidazole, displacing a leaving group (typically Cl or Br). If the reaction stalls, the causality usually lies in either incomplete deprotection or insufficient alkoxide nucleophilicity. Trace moisture can quench the NaH, or the solvent may not adequately solvate the sodium cation to leave a highly reactive alkoxide. Actionable Insight: Implement a self-validating system.2[2].2[2].

Q3: I am detecting a 7-substituted oxazine regioisomer when attempting to synthesize a larger 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]oxazepine. What causes this ring contraction? A: When attempting to form a 7-membered oxazepine ring via intramolecular cyclization of a noncyclized alcohol, the intermediate can undergo an unexpected alternative nucleophilic attack. Because 6-exo-tet cyclizations are kinetically favored over 7-endo-tet cyclizations,3[3]. Actionable Insight: Altering the leaving group or tuning the solvent polarity (e.g., switching from THF to DMF) can shift the kinetic distribution, though chromatographic separation of the regioisomers is often mandatory.

Workflow Visualization

G Precursor TBS-Protected Precursor Deprotection TBAF Deprotection (THF, RT) Precursor->Deprotection Intermediate Free Hydroxyl Intermediate Deprotection->Intermediate TLC Validation Cyclization Base-Mediated Cyclization (NaH, SNAr) Intermediate->Cyclization NaH Addition Side1 Side Reaction: Imidazooxazole via TBS Migration Intermediate->Side1 TBS Migration (Poor Temp Control) Target Target: 5H-imidazo[2,1-b][1,3]oxazine Cyclization->Target Kinetic Control Side2 Side Reaction: Incomplete Cyclization Cyclization->Side2 Weak Base / Moisture

Troubleshooting workflow for 5H-imidazo[2,1-b][1,3]oxazine cyclization side reactions.

Quantitative Data: Reaction Optimization Summary

The table below summarizes the quantitative impact of various reaction parameters on the cyclization outcomes, synthesized from the mechanistic literature.

Table 1: Quantitative Impact of Reaction Conditions on Cyclization Outcomes

Reaction GoalCondition / Reagent RatioTarget Yield (%)Major Side Reaction / Byproduct (%)
Imidazooxazine (PA-824) Precursor : TBAF : NaH (1 : 1.1 : 2.0) at -10°C to RT> 90%Uncyclized intermediate (< 2%)
Imidazooxazine (PA-824) High Temp / Prolonged Base Exposure< 50%Imidazooxazole via TBS migration (up to 40%)
Imidazooxazepine (7-membered) NaH / DMF (Standard Cyclization)60 – 75%7-substituted oxazine regioisomer (20 – 36%)

Self-Validating Experimental Protocol: One-Pot Deprotection and Cyclization

To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints for the synthesis of (S)-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazine (PA-824).

Materials:

  • (S)-1-(3-(tert-butyldimethylsilyloxy)-2-(4-(trifluoromethoxy)benzyloxy)propyl)-2-chloro-4-nitro-1H-imidazole (TBS-Protected Precursor)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the TBS-protected precursor in anhydrous THF under a strict nitrogen atmosphere.

  • Deprotection: Add 1.0 to 1.2 equivalents of TBAF dropwise at room temperature.

  • Validation Checkpoint 1 (Crucial): Stir for 1 to 2 hours. Do not proceed until TLC or LC-MS confirms the complete disappearance of the starting material and the formation of the free hydroxyl intermediate. Causality: Premature base addition will lead to a complex mixture of partially cyclized and uncyclized products.

  • Activation: Cool the reaction mixture to between -10 °C and 0 °C.

  • Cyclization: Carefully add 1.5 to 2.5 equivalents of NaH. The evolution of hydrogen gas serves as a visual indicator of alkoxide formation.

  • Validation Checkpoint 2: Allow the reaction to warm to room temperature and stir for an additional 1 to 2 hours. Monitor via LC-MS to ensure the intermediate mass shifts by minus 36.5 Da (loss of HCl), confirming successful SN​Ar cyclization.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude product from isopropanol/n-hexane to achieve high purity.

References

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters.
  • CN110483549B - Preparation method of nitroimidazole pyran antituberculosis drug.
  • Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5H-Imidazo[2,1-b][1,3]oxazine Derivatives

Welcome to the Application Support Knowledge Base. As researchers working with bicyclic nitroimidazooxazines—most notably the anti-tubercular agent pretomanid (PA-824)—you are likely aware that the 5H-imidazo[2,1-b][1,3]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As researchers working with bicyclic nitroimidazooxazines—most notably the anti-tubercular agent pretomanid (PA-824)—you are likely aware that the 5H-imidazo[2,1-b][1,3]oxazine core presents unique formulation challenges. Its susceptibility to hydrolytic cleavage, oxidative stress, and poor aqueous solubility requires precise environmental control during in vitro and in vivo studies.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot degradation issues and establish self-validating, stable aqueous workflows.

Core Mechanisms of Aqueous Degradation

Understanding why your molecule degrades is the first step to preventing it. The 5H-imidazo[2,1-b][1,3]oxazine scaffold contains an oxazine ring and an ether linkage that are highly sensitive to nucleophilic attack, particularly in alkaline environments[1].

Degradation Core 5H-imidazo[2,1-b][1,3]oxazine (Pretomanid Core) Alkali Alkaline Media (pH > 7.5) Core->Alkali OH- attack Acid Strong Acid (pH < 3.0) Core->Acid H+ catalysis Oxidation Oxidative Stress (ROS/Peroxides) Core->Oxidation H2O2 / Light RingOpen Oxazine Ring Opening (Hydrolysis) Alkali->RingOpen EtherCleavage Ether Cleavage & Rearrangement Acid->EtherCleavage NOxide N-oxidation & Radical Degradation Oxidation->NOxide

Aqueous degradation pathways of 5H-imidazo[2,1-b][1,3]oxazine.

Troubleshooting & FAQs

Q1: Why does my 5H-imidazo[2,1-b][1,3]oxazine solution turn yellow and lose potency over 24 hours at room temperature? A: This is a classic indicator of alkaline or oxidative hydrolysis. The oxazine ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid ring-opening degradation[1]. If your aqueous vehicle is unbuffered or drifts above pH 7.0, degradation accelerates. Corrective Action: Adjust your vehicle to a slightly acidic to neutral pH (pH 4.5–6.5) using ammonium acetate or phosphate buffers[1].

Q2: I am using a pH 5.0 buffer, but I still see degradation peaks in my LC-MS. What is causing this? A: If pH is strictly controlled, the secondary culprits are oxidative degradation and photolysis. The nitroimidazooxazine system can undergo radical-mediated degradation when exposed to ambient light or trace peroxides present in older excipients (e.g., oxidized Tween or PEG)[2]. Corrective Action: Prepare solutions in actinic (amber) glassware, purge the aqueous buffer with nitrogen to displace dissolved oxygen, and ensure all surfactants are peroxide-free.

Q3: The compound precipitates when I dilute my DMSO stock into aqueous media. How do I maintain solubility without triggering degradation? A: 5H-imidazo[2,1-b][1,3]oxazine derivatives are typically BCS Class II compounds with extremely low aqueous solubility (often 0.01-0.02 mg/mL)[3]. Forcing solubility with high concentrations of harsh co-solvents can shift the apparent pH and induce hydrolysis. Corrective Action: Utilize polymeric encapsulation (e.g., PeptoMicelles) or Amorphous Solid Dispersions (ASDs). These systems not only increase apparent solubility but physically shield the vulnerable oxazine ring from water molecules, preventing hydrolytic attack[4].

Quantitative Data: Stability Under Stress Conditions

To benchmark your analytical results, compare your degradation profiles against the established stress-testing data summarized below.

Stress ConditionReagent / EnvironmentTime & TempDegradation ExtentPrimary Mechanism
Alkaline Hydrolysis 1N NaOH (pH >12)24h, 25°CHigh (~40% loss)Base-catalyzed oxazine ring opening[2]
Acidic Hydrolysis 2N HCl (pH <1)24h, 25°CLow (~1% loss)Acid-catalyzed ether cleavage[2]
Oxidative Stress 30% H₂O₂24h, 25°CModerate (~3% loss)N-oxidation / Radical formation[2]
Optimized Aqueous pH 6.5 Buffer7 days, 37°CMinimal (<1% loss)Stable (Shielded from OH⁻ attack)[3]
Experimental Protocol: Preparation of a Hydrolytically Stable Aqueous Formulation

This protocol is designed as a self-validating system . By running a simultaneous negative control, you will mathematically prove that the stabilization choices (pH control and deoxygenation) are actively preventing the degradation of your specific API batch.

Step-by-Step Methodology

1. Buffer Preparation & pH Optimization

  • Action: Prepare a 15 mM ammonium acetate buffer. Using dilute acetic acid, adjust the pH to exactly 5.5.

  • Causality: The 5H-imidazo[2,1-b][1,3]oxazine core is most stable in slightly acidic conditions. A pH of 5.5 is the kinetic "sweet spot" that minimizes both acid-catalyzed ether cleavage and base-catalyzed oxazine ring opening[1].

2. Deoxygenation

  • Action: Sparge the pH 5.5 buffer with ultra-pure Nitrogen (N₂) or Argon gas for 15 minutes prior to introducing the API.

  • Causality: Displacing dissolved oxygen prevents the oxidative degradation of the nitroimidazole moiety, which is otherwise easily triggered by trace transition metals in the water[2].

3. API Solubilization & Shielding

  • Action: Dissolve the API in a minimal volume of DMSO (e.g., 1% final volume) or encapsulate using an amphiphilic block copolymer (e.g., pGlu(OBn)₂₇)[4]. Slowly inject this into the vortexing deoxygenated buffer.

  • Causality: Rapid dispersion prevents localized precipitation, while micellar encapsulation sterically hinders water molecules from attacking the oxazine ring.

4. Light Protection

  • Action: Immediately transfer the final formulation into amber glass vials or wrap standard vials in aluminum foil.

  • Causality: Prevents photolytic excitation of the nitro group, which can initiate radical cascade degradation.

5. System Validation (Critical Step)

  • Action: Prepare a parallel Control Sample by injecting the same API stock into unbuffered, non-deoxygenated Milli-Q water in a clear vial exposed to ambient light.

  • Validation Metric: Analyze both the Optimized Formulation and the Control Sample via LC-MS at T=0 and T=24h. The protocol is validated if the Optimized Formulation maintains >99% peak area recovery, while the Control Sample exhibits degradation peaks (specifically looking for a +18 Da mass shift indicative of hydrolytic ring-opening).

Workflow Step1 1. pH 5.5 Buffer Step2 2. N2 Sparging Step1->Step2 Step3 3. Micelle Encapsulation Step2->Step3 Step4 4. Amber Vial Storage Step3->Step4 Output Stable Solution Step4->Output

Step-by-step workflow for formulating stable aqueous solutions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 5H-Imidazo[2,1-b][1,3]oxazine vs. Imidazo[1,2-a]pyridine Scaffolds

Introduction Bicyclic nitrogen-fused heterocycles are privileged scaffolds in modern drug discovery. Among these, the 5H-imidazo[2,1-b][1,3]oxazine and imidazo[1,2-a]pyridine systems represent two highly versatile, yet b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bicyclic nitrogen-fused heterocycles are privileged scaffolds in modern drug discovery. Among these, the 5H-imidazo[2,1-b][1,3]oxazine and imidazo[1,2-a]pyridine systems represent two highly versatile, yet biologically distinct, pharmacophores. While the imidazo-oxazine scaffold has revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) through unique bioreductive prodrug mechanisms[1], the imidazopyridine scaffold has provided a vast array of therapeutics ranging from central nervous system (CNS) depressants to novel cytochrome inhibitors[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare their pharmacological profiles, elucidate the structural causality behind their target specificities, and provide self-validating experimental workflows for researchers evaluating these compounds.

Structural Divergence and Mechanistic Causality

5H-imidazo[2,1-b][1,3]oxazine: Bioreductive Prodrugs

This scaffold is characterized by a fused imidazole and oxazine ring system. The presence of the oxygen atom in the oxazine ring is not merely structural; it acts as an electron-withdrawing group that fine-tunes the reduction potential of the C2-nitro group[1]. This ensures the nitro group is selectively reduced by the mycobacterial deazaflavin (F420)-dependent nitroreductase (Ddn) rather than mammalian enzymes[1][4].

  • Mechanism of Action: Compounds like Pretomanid (PA-824) act as prodrugs. Upon Ddn-mediated reduction, they release reactive nitrogen species (NO) that poison the respiratory complex, leading to lethal ATP depletion, while simultaneously inhibiting mycolic acid biosynthesis to destroy the bacterial cell wall[1][5].

Imidazo[1,2-a]pyridine: Planar Hydrophobic Intercalators

Conversely, the imidazo[1,2-a]pyridine scaffold lacks this oxygen, presenting a highly planar, nitrogen-only bridged system. This extensive π -conjugation and high lipophilicity make it an exceptional pharmacophore for intercalating into deep, hydrophobic binding pockets[3].

  • Mechanism of Action: In CNS applications, derivatives like Zolpidem act as positive allosteric modulators of the GABA-A receptor, providing rapid sedative and hypnotic effects[2]. In antimicrobial discovery, novel imidazopyridine amides (e.g., Q203 analogs) target the QcrB subunit of the mycobacterial cytochrome bc1 complex, effectively crippling oxidative phosphorylation without requiring enzymatic activation[3].

Visualizing Target Pathways

MoA_Comparison cluster_oxazine 5H-imidazo[2,1-b][1,3]oxazine cluster_pyridine Imidazo[1,2-a]pyridine A Pretomanid (Prodrug) C Ddn / F420 Bioreduction A->C D NO Release & ATP Depletion C->D E Mycolic Acid Inhibition C->E I Bactericidal Activity (M. tuberculosis) D->I E->I B Zolpidem / Q203 (Active Agents) F GABA-A Receptor Modulation B->F G QcrB Inhibition (Electron Transport) B->G H Sedative/Hypnotic Effects F->H G->I

Mechanistic divergence of imidazo-oxazine vs. imidazopyridine scaffolds.

Quantitative Pharmacological Comparison

To objectively evaluate the performance of these scaffolds, the following table summarizes their biological activities, primary targets, and pharmacokinetic stability based on recent structure-activity relationship (SAR) data[2][3][4].

Scaffold CoreRepresentative CompoundPrimary Biological TargetIn Vitro PotencyKey Clinical IndicationMetabolic Stability (t1/2)
5H-imidazo[2,1-b][1,3]oxazine Pretomanid (PA-824)Ddn (Nitroreductase)MIC: 0.18–1.63 μM (Mtb H37Rv)MDR/XDR Tuberculosis~1.5 - 2.0 hours (Rat)
Imidazo[1,2-a]pyridine ZolpidemGABA-A ReceptorIC50: ~27 nM (α1 subunit)Transient Insomnia~2.5 hours (Human)
Imidazo[1,2-a]pyridine Q203 / N-phenoxyethylsQcrB (Cytochrome bc1)MIC90: 0.069–0.174 μM (Mtb)MDR Tuberculosis~1.5 hours (Rat)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, researchers must employ self-validating experimental systems. The following protocols detail the necessary steps to validate the biological activity of these scaffolds, emphasizing the causality behind each methodological choice.

Protocol A: Validation of Bioreductive Activation for 5H-imidazo[2,1-b][1,3]oxazines

Objective: Confirm that the antimycobacterial activity is strictly dependent on Ddn-mediated prodrug activation[4][6]. Causality: Nitroimidazooxazines are inactive without enzymatic reduction. Comparing wild-type M. tuberculosis against a ddn-null mutant provides a self-validating control; if the compound kills the wild-type but not the mutant, its target mechanism is confirmed.

  • Strain Preparation: Culture wild-type M. tuberculosis H37Rv and a genetically engineered ddn-knockout mutant in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dosing: Prepare serial dilutions of the 5H-imidazo[2,1-b][1,3]oxazine derivative (e.g., 0.01 μM to 128 μM) in DMSO.

  • Aerobic vs. Hypoxic Incubation:

    • Aerobic: Incubate plates at 37°C under standard atmospheric conditions (evaluates mycolic acid inhibition).

    • Hypoxic (LORA assay): Adapt cultures to low oxygen (1% O2) for 7 days prior to compound exposure. This specifically evaluates NO-mediated ATP depletion against non-replicating persister cells[6].

  • Viability Readout: Utilize the Microplate Alamar Blue Assay (MABA). A color shift from blue (resazurin) to pink (resorufin) indicates bacterial viability.

  • Validation Check: The test compound must exhibit an MIC > 128 μM in the ddn-mutant strain to definitively verify on-target prodrug activation[6].

Protocol B: Target Engagement Assay for Imidazo[1,2-a]pyridine QcrB Inhibitors

Objective: Quantify the direct inhibition of mycobacterial oxidative phosphorylation[3]. Causality: Imidazo[1,2-a]pyridines targeting QcrB disrupt the electron transport chain, leading to immediate ATP depletion. Measuring intracellular ATP levels directly correlates scaffold binding to functional metabolic collapse.

  • Spheroplast Preparation: Lyse the mycobacterial cell wall using lysozyme to isolate intact inverted membrane vesicles (IMVs) containing the electron transport chain complexes.

  • Substrate Addition: Add NADH to the IMVs to initiate electron flow through the cytochrome bc1 complex.

  • Inhibitor Incubation: Introduce the imidazo[1,2-a]pyridine derivative at varying concentrations (0.1 nM to 10 μM).

  • ATP Quantification: Utilize a firefly luciferase-based ATP assay. The luminescence signal is directly proportional to the ATP synthesized.

  • Validation Check: Include a known QcrB inhibitor (e.g., Q203) as a positive control. The IC50 of the test compound should closely mirror its whole-cell MIC, confirming that QcrB inhibition is the primary mechanism of cell death[3].

Workflow Visualization

Experimental_Workflow S1 Scaffold Synthesis & Purification S2 In Vitro Target Assay (Ddn or QcrB) S1->S2 IC50 S3 Phenotypic Screening (M. tb H37Rv) S2->S3 MIC S4 Target Validation (Mutant Strains) S3->S4 Resistance Mapping S5 Lead Optimization (SAR Profiling) S4->S5 Validated Hit

Self-validating experimental workflow for evaluating bicyclic heterocycle derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Publishing URL
  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains Source: ResearchGate / ChemMedChem URL
  • Nitroimidazoles for the treatment of TB: past, present and future Source: PMC - NIH URL
  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid Source: ACS Medicinal Chemistry Letters URL

Sources

Comparative

comparative study of synthetic routes for 5H-imidazo[2,1-b][1,3]oxazine

Comparative Study of Synthetic Routes for 5H-Imidazo[2,1-b][1,3]oxazine: A Technical Guide Introduction & Mechanistic Overview The 5H-imidazo[2,1-b][1,3]oxazine scaffold is a privileged pharmacophore in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Synthetic Routes for 5H-Imidazo[2,1-b][1,3]oxazine: A Technical Guide

Introduction & Mechanistic Overview The 5H-imidazo[2,1-b][1,3]oxazine scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the structural core for novel antitubercular agents like Pretomanid (PA-824)[1]. Compounds bearing this bicyclic nitroimidazole architecture exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) by inhibiting cell wall mycolic acid biosynthesis and poisoning respiratory complexes via intracellular nitric oxide release[2].

Constructing the chiral 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine ring with high enantiomeric excess and industrial scalability remains a critical challenge for process chemists[3]. This guide objectively compares the traditional epoxide-mediated cyclization route with the highly optimized silicon-ether mediated route, providing actionable protocols and mechanistic insights for drug development professionals.

Pathway Visualization

Below is the logical workflow comparing the two primary synthetic methodologies used to construct the core oxazine ring.

SyntheticRoutes cluster_RouteA Route A: Traditional Epoxide Method cluster_RouteB Route B: Silicon-Ether Method Start 2-Chloro-4-nitroimidazole A1 (R)-Glycidol + TIPSCl Protection Start->A1 B1 (S)-Epichlorohydrin Substitution Start->B1 A2 N-Alkylation (Regioselective) A1->A2 A3 TBAF Deprotection & NaH Cyclization A2->A3 Target 5H-Imidazo[2,1-b][1,3]oxazine Core A3->Target B2 Hydrolysis to Diol & TBS Protection B1->B2 B3 O-Alkylation B2->B3 B4 One-Pot TBAF/NaH Cyclization B3->B4 B4->Target

Comparative workflow of Traditional Epoxide vs. Silicon-Ether routes for imidazo[2,1-b][1,3]oxazine.

Comparative Analysis of Synthetic Routes

Route A: The Traditional Epoxide-Mediated Cyclization The first-generation synthesis of the PA-824 core relies on the N-alkylation of 2-chloro-4-nitroimidazole using a protected (R)-glycidol derivative[3]. Mechanistic Bottleneck: While this route directly installs the necessary stereocenter, the subsequent epoxide ring-opening and cyclization steps are notoriously sensitive. The inherent strain of the epoxide leads to competitive side reactions, and regioselectivity issues during the nucleophilic attack often depress the overall yield to below 40%. Furthermore, the reliance on expensive triisopropylsilyl chloride (TIPSCl) limits industrial scalability.

Route B: The Silicon-Ether Mediated Route To circumvent the instability of epoxide intermediates, recent process optimizations utilize a [4]. This route begins with the nucleophilic substitution of (S)-epichlorohydrin to form a chlorohydrin, which is hydrolyzed to a stable diol. Mechanistic Advantage: By selectively protecting the primary alcohol with tert-butyldimethylsilyl chloride (TBSCl), process chemists can perform aggressive O-alkylation on the secondary alcohol without risking polymerization or unwanted ring expansions. The final step is an elegant one-pot deprotection and cyclization driven by SNAr, which significantly boosts the overall yield[4].

Quantitative Performance Data

ParameterRoute A: Traditional Epoxide RouteRoute B: Silicon-Ether Route[4]
Starting Chiral Pool (R)-Glycidol(S)-Epichlorohydrin
Key Intermediates Unstable EpoxideStable Diol / Silyl Ether
Cyclization Yield 35% - 45%85% - 92%
Stereochemical Retention Moderate (Prone to racemization)Excellent (>99% ee)
Scalability Low (High impurity profile)High (Crystalline intermediates)
Environmental Impact High solvent waste during purificationReduced waste, milder conditions

Experimental Protocols: The Silicon-Ether Workflow

The following protocol details the highly efficient Route B, designed as a self-validating system to ensure reproducibility and high enantiomeric purity.

Step 1: Nucleophilic Substitution & Hydrolysis

  • Reaction: Suspend 2-chloro-4-nitroimidazole (1.0 eq) and (S)-epichlorohydrin (1.2 eq) in acetone. Add a mild base such as potassium carbonate (1.5 eq).

  • Causality: The mild base deprotonates the imidazole nitrogen, initiating an SN2 attack on the less sterically hindered carbon of the epichlorohydrin. Using a mild base prevents the premature degradation of the nitroimidazole ring.

  • Hydrolysis: Treat the resulting chlorohydrin with aqueous acid to yield (S)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)-1,2-propanediol.

  • Validation: Monitor via LC-MS. The disappearance of the chlorohydrin mass peak [M+H]+ and the appearance of the diol peak confirm complete hydrolysis.

Step 2: Selective Silylation

  • Reaction: Dissolve the diol in anhydrous DMF. Add imidazole (2.0 eq) and cool to 0°C. Dropwise, add TBSCl (1.05 eq).

  • Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. TBSCl is highly selective for primary alcohols due to its bulky tert-butyl group, ensuring the secondary alcohol remains free for subsequent functionalization.

  • Validation: TLC (Hexane:EtOAc 7:3) should show a single new spot with a higher Rf value than the highly polar diol.

Step 3: O-Alkylation

  • Reaction: React the silylated intermediate with 4-(trifluoromethoxy)benzyl bromide in the presence of NaH in THF at 0°C.

  • Causality: NaH irreversibly deprotonates the secondary alcohol. The resulting alkoxide rapidly displaces the bromide, forming the extended side chain critical for antitubercular efficacy[1].

Step 4: One-Pot Deprotection and Intramolecular SNAr Cyclization

  • Reaction: To the O-alkylated product in THF, add tetrabutylammonium fluoride (TBAF, 1.1 eq). Stir for 1 hour at room temperature. Subsequently, add NaH (1.5 eq) and stir under nitrogen[4].

  • Causality: TBAF is utilized because the fluoride ion has an exceptionally high thermodynamic affinity for silicon (forming a strong Si-F bond), which cleanly cleaves the silyl ether to reveal the primary alkoxide. The addition of NaH ensures the alkoxide is fully deprotonated. The spatial proximity of this nucleophilic oxygen to the C2-chloride of the nitroimidazole drives a rapid intramolecular Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group at C4 activates the C2 position, making chloride an excellent leaving group and irreversibly closing the 5H-imidazo[2,1-b][1,3]oxazine ring[4].

  • Validation: Isolate the product via recrystallization from isopropanol/n-hexane. Chiral HPLC must be performed to validate that the (S)-configuration is retained (>99% ee)[4].

Conclusion

Transitioning from epoxide-mediated cyclization to the silicon-ether mediated pathway resolves the historical bottlenecks associated with the 5H-imidazo[2,1-b][1,3]oxazine scaffold. By prioritizing stable intermediates and exploiting the thermodynamic driving forces of Si-F bond formation and SNAr, researchers can achieve scalable, high-yield syntheses of next-generation antitubercular therapeutics.

References

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem. URL:[Link]

  • Preparation method of nitroimidazole pyran antituberculosis drug (Patent CN110483549B). Google Patents.
  • Preparation method and application of antituberculosis drug Pretomanid (Patent CN113717197A). Google Patents.
  • Synthesis and Structure-Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824). GOV.UK. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Robust HPLC Method Validation for the Quantification of 5H-imidazo[2,1-b]oxazine

A Senior Application Scientist's Guide to Robust HPLC Method Validation for the Quantification of 5H-imidazo[2,1-b][1][2]oxazine Abstract: The accurate quantification of novel pharmaceutical scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Robust HPLC Method Validation for the Quantification of 5H-imidazo[2,1-b][1][2]oxazine

Abstract: The accurate quantification of novel pharmaceutical scaffolds is a cornerstone of drug development, ensuring data integrity from early discovery through to quality control. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5H-imidazo[2,1-b][1]oxazine, a heterocyclic scaffold of significant interest in medicinal chemistry.[2][3] We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind experimental design and the interpretation of results. This document is structured to serve as a practical, authoritative resource for researchers and drug development professionals, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Introduction: The Imperative for a Validated Method

The 5H-imidazo[2,1-b][1]oxazine core is featured in compounds with diverse biological activities, including antitubercular and antileishmanial properties.[2][3] As such compounds progress through the development pipeline, a reliable analytical method to determine concentration in various matrices becomes critical. Whether for assessing drug substance purity, determining stability, or supporting pharmacokinetic studies, the analytical method must be proven "fit for its intended purpose."[7][8]

This guide details the validation of a specific Reversed-Phase HPLC (RP-HPLC) method with UV detection, a workhorse technique in the pharmaceutical industry. We will then objectively compare its validated performance characteristics against other potential analytical technologies, providing the data needed to make informed decisions on method selection.

The Regulatory Framework: A Foundation of Trust

Analytical method validation is not merely a technical exercise; it is a regulatory requirement that ensures the reliability of data submitted to authorities like the FDA.[9] The process is comprehensively detailed in the ICH Q2(R2) guideline, which provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended use.[4][7] The objective is to establish, through documented evidence, that the method's performance characteristics are understood and controlled.

The core validation parameters are not independent islands of data but rather an interconnected system that collectively defines the method's capabilities and limitations.

cluster_0 Core Performance Metrics cluster_1 Quantitative Range Definition cluster_2 Method Reliability Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement Between Measurements) Precision->Accuracy Impacts LOQ Quantitation Limit (LOQ) (Lowest Measurable Level) Precision->LOQ Determines Specificity Specificity (Analyte Signal Integrity) Specificity->Accuracy Linearity Linearity (Proportional Response) Specificity->Linearity Range Range (Operating Interval) Linearity->Range Defines Range->Accuracy Range->Precision LOQ->Range LOD Detection Limit (LOD) (Lowest Detectable Level) LOQ->LOD Is > Robustness Robustness (Resilience to Small Changes) Robustness->Precision Assesses Impact On

Caption: Interrelation of key analytical validation parameters per ICH Q2(R2).

Proposed HPLC Method: Rationale and Conditions

The choice of analytical conditions is predicated on the physicochemical properties of the analyte, 5H-imidazo[2,1-b][1]oxazine. As a nitrogen-containing heterocyclic compound, its polarity and potential for protonation must be managed to ensure good peak shape and reproducible retention.[10][11] A reversed-phase method is chosen for its versatility and robustness.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard industry HPLC system with UV-Vis detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for a wide range of compounds. The end-capped silica minimizes peak tailing for basic compounds like heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control the pH, ensuring the analyte is in a consistent protonation state, which sharpens the peak and stabilizes retention time.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low UV cutoff and viscosity, providing good elution strength.
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B and equilibrate for 3 minA gradient elution is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic systems, offering good sensitivity.[12]
Diluent 50:50 Acetonitrile:WaterThis composition ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Step-by-Step Guide

The validation process follows a logical sequence of experiments designed to build a comprehensive performance profile of the analytical method.

Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Establishes Selectivity Lin Linearity, Range, LOQ/LOD Spec->Lin Confirms Peak Purity for Quantification Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness Acc->Rob Performance to be Challenged Prec->Rob Performance to be Challenged Final Validated Method Ready for Routine Use Rob->Final

Caption: A typical workflow for HPLC method validation.

Specificity (Stability-Indicating Nature)

Purpose: To demonstrate that the signal measured is unequivocally from 5H-imidazo[2,1-b][1]oxazine and is not affected by the presence of impurities, degradation products, or matrix components.[13]

Protocol:

  • Prepare a stock solution of 5H-imidazo[2,1-b][1]oxazine.

  • Forced Degradation: Subject the solution to a series of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.

  • Assess Peak Purity: Use the PDA software to evaluate the peak purity of the analyte in the presence of any degradation products. The resolution between the analyte peak and the nearest eluting degradant peak should be >2.0.

Hypothetical Data Summary:

Stress Condition% DegradationResolution (Analyte vs. Nearest Degradant)Peak Purity Index
Unstressed Control0N/A>0.999
Acid (0.1 M HCl)15.2%3.1>0.999
Base (0.1 M NaOH)28.5%2.5>0.999
Oxidative (3% H₂O₂)8.9%4.2>0.999
Thermal (80 °C)5.1%N/A (No major degradants)>0.999
Photolytic (UV)11.7%2.8>0.999

Interpretation: The method successfully separates the parent analyte from all process-related and degradation impurities, confirming it is "stability-indicating" and specific.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[6]

Protocol:

  • Prepare a stock solution of 5H-imidazo[2,1-b][1]oxazine at 1000 µg/mL.

  • Perform serial dilutions to create at least five concentration levels, for example, from 1 µg/mL to 150 µg/mL. (This covers 1% to 150% of a hypothetical target concentration of 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the known concentration and perform a linear regression analysis.

Hypothetical Data Summary:

ParameterResultAcceptance Criteria (ICH)
Range 1.0 - 150 µg/mLDefined by linearity, accuracy, and precision.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, close to zeroShould not be significantly different from zero.
Residuals Randomly scattered around zeroNo discernible pattern.

Interpretation: The excellent correlation coefficient demonstrates a strong linear relationship between concentration and instrument response across the defined range.

Accuracy (Trueness)

Purpose: To determine the closeness of the measured value to the true value. It is typically assessed via spike recovery studies.[14][15]

Protocol:

  • Prepare a placebo (matrix without analyte) if analyzing a drug product. For a drug substance, accuracy can be determined against a qualified reference standard.

  • Spike the placebo at three concentration levels across the range (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the nine samples and calculate the percent recovery for each.

Hypothetical Data Summary:

Spiked LevelConcentration (µg/mL)Mean % Recovery (n=3)% RSD (n=3)
Low (50%)5099.5%0.8%
Mid (100%)100100.2%0.5%
High (150%)15099.1%0.6%
Overall Mean 99.6% 0.7%

Acceptance Criteria: Typically 98.0% to 102.0% recovery for drug substance assay.[14] Interpretation: The recovery values are well within the acceptance limits, confirming the method is accurate.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples of 5H-imidazo[2,1-b][1]oxazine at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

  • Calculate the % Relative Standard Deviation (%RSD) for each set of six measurements and perform a statistical comparison (e.g., F-test) to evaluate the results from both conditions combined.

Hypothetical Data Summary:

Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2Overall (n=12)
Repeatability Mean Assay (%)100.399.8-
% RSD 0.6% 0.8% -
Intermediate Overall % RSD --0.9%

Acceptance Criteria: %RSD should not be more than 2.0%. Interpretation: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limits of Detection (LOD) and Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Hypothetical Data Summary:

ParameterResultS/N RatioConfirmation (%RSD at LOQ)
LOD 0.3 µg/mL~3:1N/A
LOQ 1.0 µg/mL~10:14.5% (n=6)

Interpretation: The method demonstrates excellent sensitivity, with a confirmed LOQ of 1.0 µg/mL suitable for impurity analysis or other low-level quantification needs.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

Protocol:

  • Vary several key method parameters one at a time (or using a Design of Experiments approach).

  • Analyze a system suitability standard under each modified condition.

  • Monitor critical outputs like peak retention time, tailing factor, and resolution.

Hypothetical Data Summary:

Parameter VariedVariationRetention Time ShiftTailing FactorResolution
Flow Rate ± 0.1 mL/minSignificant (as expected)< 1.5> 2.0
Column Temp. ± 2 °CMinor< 1.5> 2.0
Mobile Phase pH ± 0.1 unitMinor< 1.5> 2.0
% Acetonitrile ± 2% (initial)Moderate< 1.5> 2.0

Acceptance Criteria: System suitability parameters (e.g., tailing factor < 2.0, resolution > 2.0) must pass under all varied conditions. Interpretation: The method is robust, as minor procedural variations do not significantly impact its performance.

Performance Comparison: HPLC vs. Alternative Technologies

While the validated HPLC-UV method is robust and fit for purpose, other technologies may be considered depending on the specific analytical challenge.

FeatureValidated HPLC-UVLC-MS/MSHILICSFC-MS
Selectivity Good (proven by forced degradation)Excellent (based on mass-to-charge ratio)Alternative selectivity for polar compoundsOrthogonal selectivity to RP-HPLC
Sensitivity (LOQ) 1.0 µg/mLVery High (pg/mL to low ng/mL)ModerateModerate to High
Linear Range ~2-3 orders of magnitude~3-4 orders of magnitudeSimilar to HPLC-UVSimilar to HPLC-UV
Matrix Effects Low to ModerateCan be significant (ion suppression)Low to ModerateGenerally Low
Speed/Throughput ModerateCan be very fast with UPLCModerateVery High
Cost (Instrument) $ $$ $
Cost (Operational) LowHighLowModerate (CO₂)
Best Application QC release, stability testing, purityBioanalysis (PK studies), trace impurity IDAnalysis of very polar metabolitesHigh-throughput screening, chiral separations

Senior Scientist's Insight: For routine quality control, release testing, and stability studies of 5H-imidazo[2,1-b][1]oxazine drug substance, the validated HPLC-UV method represents the optimal balance of performance, cost, and reliability. For bioanalytical applications requiring quantification in complex biological matrices like plasma, the superior sensitivity and selectivity of LC-MS/MS would be the required and justified choice.[1]

Conclusion

This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for the quantification of 5H-imidazo[2,1-b][1]oxazine. By adhering to the principles of the ICH Q2(R2) guideline, we have experimentally demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust. The comprehensive data set provides a high degree of assurance in the quality of results generated, establishing this method as "fit for purpose" for its intended applications in a pharmaceutical development setting. The comparison with alternative technologies further situates this method as a practical and efficient tool for routine analysis, while acknowledging the role of more specialized techniques like LC-MS/MS for specific bioanalytical challenges.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). FDA.
  • FDA Guidance on Analytical Method Valid
  • Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Google Cloud.
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • ICH Q2 Analytical Method Valid
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018).
  • Accuracy Parameter in Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). EMA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. (2025). ISTINA.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • 5H-imidazo[2,1-b][1]oxazine. PubChem.

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Journal of the Chemical Society of Pakistan.
  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. (2017). Journal of Medicinal Chemistry.

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1]oxazine Derivatives against Multidrug-Resistant Strains. (2023). PubMed.

  • Efficient Synthesis of 1H-Benzo[9][17]imidazo[1,2-c][1]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. (2023). MDPI.

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Comparative

A Comparative Guide to Structural Confirmation of 5H-imidazo[2,1-b]oxazine: X-ray Crystallography versus NMR Spectroscopy

A Comparative Guide to Structural Confirmation of 5H-imidazo[2,1-b][1][2]oxazine: X-ray Crystallography versus NMR Spectroscopy For Immediate Release to the Scientific Community In the landscape of drug discovery and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Structural Confirmation of 5H-imidazo[2,1-b][1][2]oxazine: X-ray Crystallography versus NMR Spectroscopy

For Immediate Release to the Scientific Community

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with heterocyclic compounds such as 5H-imidazo[2,1-b][1][2]oxazine, a molecule of significant interest due to the biological activities of its derivatives, choosing the appropriate analytical technique is a critical decision.[3][4] This guide provides an in-depth, objective comparison of two premier techniques for structural elucidation: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document, intended for drug development professionals and researchers, will delve into the technical nuances, experimental considerations, and data interpretation of each method, providing the necessary insights to make informed decisions for the structural confirmation of 5H-imidazo[2,1-b][1][2]oxazine and its analogues.

Section 1: The Foundational Choice: Deciphering Molecular Architecture

The journey from a synthesized compound to a potential therapeutic agent is paved with rigorous characterization. The precise arrangement of atoms within a molecule, its stereochemistry, and its conformational preferences are defining features that dictate its biological activity. Both X-ray crystallography and NMR spectroscopy stand as powerful tools to unravel this three-dimensional puzzle, yet they approach the challenge from fundamentally different perspectives.

X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline state.[5] It is often considered the "gold standard" for determining the absolute three-dimensional structure of a molecule.[2] In contrast, NMR spectroscopy offers a dynamic view of the molecule in solution, providing through-bond and through-space connectivity information that allows for the deduction of its structure and conformation.[6][7][8]

Section 2: X-ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction is an unparalleled technique for obtaining a precise and unambiguous three-dimensional molecular structure.[9] The method relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal, providing a detailed electron density map that can be used to determine atomic positions with high accuracy.[1][2]

The success of an X-ray crystallographic analysis is fundamentally dependent on the ability to grow a high-quality single crystal of the target compound.[10] This is often the most significant bottleneck in the process.[10] The choice of crystallization technique is therefore paramount and is guided by the solubility and stability of the compound.

  • Slow Evaporation: This is one of the simplest and most common methods for growing crystals of organic compounds.[11] The gradual removal of a solvent from a saturated solution allows for the slow and ordered deposition of molecules onto a growing crystal lattice. The choice of solvent is critical as it influences the crystal growth mechanism and can even be incorporated into the crystal structure.[11]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the sample are available.[12] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant. The vapor of the precipitant slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[12]

  • Advanced Techniques: For challenging molecules that are liquids or non-crystalline solids, modern methods like "host-aided" crystallization, where a porous metal-organic framework encapsulates the molecule, can be employed.[10]

  • Crystal Growth:

    • Prepare a saturated solution of 5H-imidazo[2,1-b][1][2]oxazine in a suitable solvent (e.g., a mixture of dichloromethane and hexane).

    • Employ the slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Monitor for the formation of single crystals of suitable size (ideally >20 µm in all dimensions).[1]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of nitrogen gas to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[2]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods to generate an initial electron density map.[2]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[2]

ParameterValue
Chemical FormulaC₆H₆N₂O
Formula Weight122.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)7.123(1)
β (°)109.34(3)
Volume (ų)585.9(2)
Z4
R-factor0.045

This data is illustrative and not from a specific experiment.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 5H-imidazo[2,1-b][1,3]oxazine Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Section 3: NMR Spectroscopy: Unraveling Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of small molecules in solution.[6][7] It provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule like 5H-imidazo[2,1-b][1][2]oxazine, a suite of 1D and 2D NMR experiments can be employed to piece together its structure.

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei.[7] Different nuclei within a molecule experience slightly different magnetic fields, leading to distinct resonance frequencies (chemical shifts). By analyzing these shifts and the couplings between nuclei, we can deduce the molecular structure.

  • 1D NMR (¹H and ¹³C): These experiments provide fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts give clues about the electronic environment of each nucleus, while the integration of ¹H signals reveals the relative number of protons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[13] This helps to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away.[13][14] This is instrumental in connecting the molecular fragments identified by COSY.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons.[15] Protons that are close in space, even if they are not directly connected by bonds, will show a cross-peak in the NOESY spectrum. This is invaluable for determining stereochemistry and conformational preferences.[15][16]

  • Sample Preparation:

    • Dissolve a few milligrams of purified 5H-imidazo[2,1-b][1][2]oxazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or 700 MHz).[14]

    • This should include:

      • 1D ¹H NMR

      • 1D ¹³C NMR

      • 2D ¹H-¹H COSY

      • 2D ¹H-¹³C HSQC

      • 2D ¹H-¹³C HMBC

      • 2D ¹H-¹H NOESY (or ROESY)

  • Data Analysis and Structure Determination:

    • Process and analyze the 1D spectra to identify the number and types of protons and carbons.

    • Use the COSY spectrum to identify spin systems (connected proton networks).

    • Assign the carbon signals to their directly attached protons using the HSQC spectrum.

    • Utilize the HMBC correlations to connect the spin systems and identify quaternary carbons.

    • Analyze the NOESY spectrum to confirm spatial relationships and determine the relative stereochemistry.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)COSY CorrelationsHMBC CorrelationsNOESY Correlations
H-27.25s--C-3, C-7aH-3, H-5
H-36.80s--C-2, C-5, C-7aH-2, H-5
H-54.50t6.0H-6C-3, C-6, C-7aH-2, H-3, H-6
H-63.90t6.0H-5C-5, C-7H-5, H-7
H-74.20t6.0H-6C-5, C-6H-6

This is a hypothetical dataset for illustrative purposes.

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Elucidation Synthesis Synthesis of 5H-imidazo[2,1-b][1,3]oxazine Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution NMR_Expts 1D & 2D NMR Experiments Dissolution->NMR_Expts Analysis_1D Analyze 1D Spectra (¹H, ¹³C) NMR_Expts->Analysis_1D Analysis_2D_Conn Analyze 2D Connectivity (COSY, HSQC, HMBC) Analysis_1D->Analysis_2D_Conn Analysis_2D_Conf Analyze 2D Conformation (NOESY) Analysis_2D_Conn->Analysis_2D_Conf Structure_Assembly Assemble Structure Analysis_2D_Conf->Structure_Assembly Final_Structure Final_Structure Structure_Assembly->Final_Structure Final Solution Structure

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